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Foundational

chemical structure and molecular weight of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

An In-depth Technical Guide to 4-Ethyl-1-(propan-2-YL)piperidin-4-OL This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and potential synthesis of 4-Ethyl-1-(propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and potential synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights derived from analogous compounds within the extensively studied piperidine class of heterocycles.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in the design of therapeutic agents targeting a wide range of biological targets.[1] This guide focuses on a specific, less-documented derivative, 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, providing a foundational understanding for its potential exploration and application.

Chemical Structure and Molecular Identifiers

The nomenclature, 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, precisely defines the molecular architecture of the compound. It features a central piperidine ring functionalized at two key positions: the nitrogen atom (position 1) and the C4 carbon. An isopropyl (propan-2-yl) group is attached to the nitrogen, while the C4 position is substituted with both an ethyl group and a hydroxyl group, creating a tertiary alcohol.

Caption: 2D Chemical Structure of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

Molecular Formula: C₁₀H₂₁NO

Molecular Weight: 171.28 g/mol

IUPAC Name: 4-Ethyl-1-(2-propyl)piperidin-4-ol

Synonyms:

  • 4-Ethyl-1-isopropylpiperidin-4-ol

  • 1-Isopropyl-4-ethyl-4-hydroxypiperidine

IdentifierValue
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
IUPAC Name 4-Ethyl-1-(2-propyl)piperidin-4-ol

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes and References
Physical State Likely a solid or high-boiling point liquid at room temperature.Based on analogs like 1-isopropylpiperidin-4-ol which is a solid, and N-ethyl-4-hydroxypiperidine which is a liquid.[3]
Boiling Point > 200 °C at 760 mmHgN-ethyl-4-hydroxypiperidine has a boiling point of 209.3 °C.[4] The increased molecular weight of the target compound suggests a higher boiling point.
Solubility Soluble in water and polar organic solvents.The hydroxyl group and the nitrogen atom are expected to facilitate hydrogen bonding, leading to good solubility in polar solvents.
pKa 9-10The piperidine nitrogen is basic, with a pKa typically in this range.

Synthesis and Methodologies

The synthesis of 1,4-disubstituted piperidin-4-ols is a well-established process in organic chemistry. A common and effective strategy involves the Grignard reaction, where an N-substituted-4-piperidone is treated with an organomagnesium halide. For the synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, a plausible route begins with the commercially available 1-isopropyl-4-piperidone.

The proposed synthetic workflow is as follows:

G cluster_0 Synthesis Workflow Start 1-Isopropyl-4-piperidone Reaction Grignard Reaction Start->Reaction Reagent Ethylmagnesium bromide (EtMgBr) in THF Reagent->Reaction Workup Aqueous Workup (e.g., NH4Cl solution) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Purification->Product

Caption: Proposed synthetic workflow for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

Experimental Protocol:

Objective: To synthesize 4-Ethyl-1-(propan-2-YL)piperidin-4-OL from 1-isopropyl-4-piperidone.

Materials:

  • 1-Isopropyl-4-piperidone

  • Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-isopropyl-4-piperidone and anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: The ethylmagnesium bromide solution is added dropwise to the stirred solution of the piperidone via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. The reaction is performed at a low temperature to control the exothermicity of the Grignard addition and to minimize side reactions. An aqueous workup with a mild acid like ammonium chloride is employed to protonate the resulting alkoxide and to quench any unreacted Grignard reagent.

Potential Applications and Research Directions

Substituted piperidine derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities.[5][6] The structural motifs present in 4-Ethyl-1-(propan-2-YL)piperidin-4-OL suggest several potential areas of application:

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The lipophilicity imparted by the ethyl and isopropyl groups may allow for penetration of the blood-brain barrier.

  • Analgesics: 4-substituted piperidines are a well-known class of opioid receptor modulators.

  • Antihistamines and Anticholinergics: The tertiary amine and the overall structure are reminiscent of compounds with antihistaminic or anticholinergic properties.

Further research into this molecule could involve its synthesis and subsequent screening in a variety of biological assays to determine its pharmacological profile. Structure-activity relationship (SAR) studies, where the ethyl and isopropyl groups are systematically varied, could lead to the discovery of novel therapeutic agents.

Conclusion

While 4-Ethyl-1-(propan-2-YL)piperidin-4-OL is not a widely characterized compound, its chemical structure can be confidently deduced from its name, and its molecular properties can be reliably calculated. A robust synthetic route is readily proposed based on established chemical principles. The prevalence of the substituted piperidin-4-ol scaffold in medicinal chemistry suggests that this compound could serve as a valuable building block or a starting point for the development of new chemical entities with potential therapeutic applications. This guide provides a solid foundation for any researcher or drug development professional interested in exploring the chemistry and potential of this and related molecules.

References

  • WebQC.org. Molecular Weight Calculator. [Link]

  • MDPI. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. [Link]

  • ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Chemspace. 4-(4-ethyl-4-hydroxypiperidine-1-carbonyl)-6-(propan-2-yl)pyridin-2-ol. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

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  • NextSDS. 4-isopropylpiperidin-4-ol — Chemical Substance Information. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ACS Publications. Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. [Link]

  • Cheméo. N-Ethyl-4-hydroxypiperidine. [Link]

  • PubChem. 1-isopropylpiperidin-4-ol. [Link]

  • NextSDS. 1-isopropylpiperidin-4-ol — Chemical Substance Information. [Link]

  • US EPA. 4-Piperidinepropanol, 1-(2-hydroxyethyl)-. [Link]

  • NextSDS. 4-(propan-2-yl)piperidin-4-ol hydrochloride — Chemical Substance Information. [Link]

  • PubChem. Piperidin-4-ol. [Link]

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Exploratory

Unveiling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutics with diverse biological activities.[1][2][3] The novel compound, 4-Ethyl-1-(pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutics with diverse biological activities.[1][2][3] The novel compound, 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, represents an unexplored chemical entity with the potential for significant pharmacological effects. This technical guide presents a comprehensive, multi-phased research framework for the systematic elucidation of its mechanism of action. We eschew a prescriptive description of a non-existent mechanistic understanding. Instead, this document serves as a strategic roadmap for researchers and drug development professionals, detailing the requisite experimental workflows, from initial broad-spectrum screening to in-depth cellular and in-vivo validation. Our approach is grounded in established methodologies for characterizing novel piperidine derivatives, providing a robust framework for hypothesis generation and empirical testing. This guide is designed to empower research teams to systematically uncover the biological pathways modulated by 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, thereby revealing its therapeutic potential.

Introduction: The Piperidine Moiety - A Privileged Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. Historically, piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and anti-cancer agents, among other therapeutic classes.[2][3][4]

The subject of this guide, 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, is a tertiary alcohol derivative of piperidine. While no specific biological activity has been documented for this compound in publicly available literature[5], its structural similarity to known pharmacologically active agents warrants a thorough investigation. For instance, various 4-substituted piperidines have demonstrated activity as NMDA receptor antagonists, monoamine oxidase (MAO) inhibitors, and dopamine transporter inhibitors.[6][7][8] Furthermore, the 4-arylpiperidin-4-ol substructure is a key component in certain opioid receptor modulators and has been explored for its antiproliferative effects.[4]

Given this landscape, a systematic and unbiased investigation is paramount. This guide outlines a logical progression of experiments designed to identify the molecular target(s) of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL and to characterize its impact on relevant biological pathways.

Phase I: Broad-Spectrum Screening and Initial Target Identification

The initial phase of investigation is designed to cast a wide net, identifying potential areas of biological activity without preconceived bias. This is achieved through a combination of computational and high-throughput experimental approaches.

In Silico Profiling

Prior to embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable initial hypotheses.

Experimental Protocol: Predictive Modeling and Docking

  • Compound Preparation: Generate a 3D conformation of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a stable conformation.

  • Target Selection: Compile a library of protein crystal structures for known targets of piperidine derivatives. This should include, but not be limited to:

    • Opioid receptors (mu, delta, kappa)

    • NMDA receptors (specifically NR2B subunit)[6]

    • Monoamine oxidases (MAO-A and MAO-B)[7]

    • Dopamine transporter (DAT)[8]

    • Histamine receptors[9][10]

    • Various ion channels

  • Molecular Docking: Utilize a validated docking program (e.g., AutoDock, Glide) to predict the binding affinity and pose of the compound within the active sites of the selected targets.

  • ADMET Prediction: Employ predictive software (e.g., SwissADME, QikProp) to estimate the compound's absorption, distribution, metabolism, excretion, and toxicity properties. This will aid in future experimental design.

Data Presentation: Predicted Target Affinities

Target ClassSpecific TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
GPCRs Mu-Opioid ReceptorPopulate with docking results
NMDA Receptor (NR2B)Populate with docking results
Histamine H3 ReceptorPopulate with docking results
Enzymes Monoamine Oxidase BPopulate with docking results
AcetylcholinesterasePopulate with docking results
Transporters Dopamine TransporterPopulate with docking results

This table should be populated with the actual results from the in silico docking studies.

High-Throughput Experimental Screening

Parallel to in silico work, broad-panel screening against a diverse set of biological targets is the most direct way to identify potential interactions.

Experimental Protocol: Receptor and Enzyme Panel Screening

  • Compound Submission: Submit 4-Ethyl-1-(propan-2-YL)piperidin-4-OL to a commercial or in-house screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Assay Panels: Select panels that cover a wide range of target classes, including:

    • GPCRs (radioligand binding assays)

    • Ion channels (electrophysiology or flux assays)

    • Kinases (enzymatic activity assays)

    • Other enzymes (e.g., proteases, oxidoreductases)

  • Primary Screen: Conduct an initial screen at a single high concentration (e.g., 10 µM) to identify significant activity (e.g., >50% inhibition or stimulation).

  • Follow-up Assays: For any "hits" identified in the primary screen, perform concentration-response curves to determine potency (IC50 or EC50).

Experimental Protocol: Initial Cytotoxicity and Antimicrobial Assessment

  • Cell Lines: Utilize a panel of representative cell lines, including:

    • A human cancer cell line (e.g., HCT-116, HL-60) to assess antiproliferative potential.[4]

    • A normal human cell line (e.g., HEK293, primary fibroblasts) to assess general cytotoxicity.

  • Cytotoxicity Assay: Treat cells with a range of concentrations of the compound for 48-72 hours. Assess cell viability using a standard method such as MTT or CellTiter-Glo.

  • Antimicrobial Assay: Perform a broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of standard bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans).[11][12][13][14]

Phase II: In Vitro Mechanistic Deep Dive

The results from Phase I will guide the more focused experiments in Phase II. The objective here is to validate the initial hits and to begin dissecting the downstream cellular consequences of the compound's activity. The following sections are presented as examples, assuming a hypothetical hit from Phase I.

Hypothetical Scenario: Identification as a Putative NMDA Receptor Antagonist

Let us assume that the screening results indicate a high affinity for the NR2B subunit of the NMDA receptor.[6]

Experimental Protocol: Electrophysiological Validation

  • Cell Culture: Use HEK293 cells transiently or stably expressing human NMDA receptor subunits (e.g., NR1/NR2A, NR1/NR2B).

  • Patch-Clamp Electrophysiology: Perform whole-cell voltage-clamp recordings.

  • Agonist Application: Apply NMDA and glycine to elicit an inward current.

  • Antagonist Application: Co-apply the agonist solution with increasing concentrations of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

  • Data Analysis: Measure the reduction in the peak current amplitude to generate a concentration-inhibition curve and determine the IC50. Assess for voltage dependency and use-dependency to further classify the mechanism of antagonism.

Experimental Protocol: Downstream Signaling Pathway Analysis

  • Neuronal Cell Culture: Utilize primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • NMDA-induced Calcium Influx: Pre-load cells with a calcium-sensitive dye (e.g., Fura-2 AM). Treat with 4-Ethyl-1-(propan-2-YL)piperidin-4-OL followed by stimulation with NMDA/glycine. Measure changes in intracellular calcium concentration using fluorescence microscopy or a plate reader.

  • Western Blot Analysis: Treat neuronal cultures with the compound, followed by NMDA stimulation. Lyse the cells and perform Western blotting to probe for phosphorylation changes in key downstream signaling proteins such as ERK1/2, CaMKII, and CREB.

Visualization: Proposed Experimental Workflow for NMDA Receptor Antagonism Validation

G cluster_phase1 Phase I: Initial Hit cluster_phase2 Phase II: In Vitro Validation cluster_outcome Outcome hit High-throughput screen suggests NMDA Receptor (NR2B) binding ep Patch-Clamp Electrophysiology (HEK293 cells expressing NR1/NR2B) - Determine IC50 - Assess voltage/use dependency hit->ep Validate direct receptor interaction ca_imaging Calcium Imaging (Primary Neurons) - Measure inhibition of NMDA-induced Ca2+ influx ep->ca_imaging Confirm functional antagonism in a cellular context wb Western Blotting (Primary Neurons) - Assess pERK, pCaMKII, pCREB ca_imaging->wb Investigate downstream signaling conclusion Confirmed selective, activity-dependent NR2B antagonist. Elucidation of downstream signaling effects. wb->conclusion

Caption: Workflow for validating a hypothetical NMDA receptor antagonist hit.

Phase III: In Vivo Pharmacological Profiling

Once a validated in vitro mechanism of action has been established, the next critical step is to assess the compound's activity in a living organism. This phase evaluates the compound's efficacy in a relevant disease model and provides initial pharmacokinetic and safety data.

Continuing the Hypothetical Scenario: Testing for Neuroprotective Effects

Given the role of NMDA receptor overactivation in excitotoxicity, a logical in vivo test for our hypothetical NR2B antagonist would be in a model of ischemic stroke.[6]

Experimental Protocol: Murine Model of Focal Ischemia

  • Animal Model: Utilize a transient middle cerebral artery occlusion (tMCAO) model in mice.

  • Compound Administration: Administer 4-Ethyl-1-(propan-2-YL)piperidin-4-OL via an appropriate route (e.g., intraperitoneal or intravenous) at various doses, either before or after the ischemic insult.

  • Behavioral Assessment: Perform neurological scoring (e.g., Bederson score) at 24 and 48 hours post-reperfusion to assess functional deficits.

  • Histological Analysis: At the study endpoint, perfuse the animals and harvest the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at various time points to determine the compound's plasma concentration (pharmacokinetics). Correlate plasma/brain exposure with the observed neuroprotective effect (pharmacodynamics).

Visualization: Logic Flow for In Vivo Efficacy Testing

G invitro In Vitro Confirmation: Potent NR2B Antagonist pkpd Determine Maximum Tolerated Dose (MTD) and Preliminary Pharmacokinetics invitro->pkpd efficacy Efficacy Study: Murine tMCAO Stroke Model (Dose-Response) pkpd->efficacy analysis Analysis: - Neurological Score - Infarct Volume (TTC) - PK/PD Correlation efficacy->analysis decision Significant Neuroprotection at Tolerated Doses? analysis->decision go Proceed to Advanced Preclinical Development decision->go Yes nogo Re-evaluate or Terminate decision->nogo No

Caption: Decision-making workflow for in vivo testing of a neuroprotective agent.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven framework for elucidating the mechanism of action of the novel chemical entity, 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. By progressing through a logical sequence of broad-based screening, detailed in vitro characterization, and targeted in vivo validation, researchers can efficiently and rigorously define its pharmacological profile. The true biological activity of this compound remains to be discovered. However, the structured approach detailed herein provides the necessary scientific rigor to unlock its potential, whatever it may be. The insights gained from such a comprehensive investigation will be crucial for any future drug development efforts and will contribute valuable knowledge to the broader field of medicinal chemistry.

References

  • Huegi, B. S., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. [Link]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • O'Donnell, R. T., et al. (2002). Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. Journal of Pharmacology and Experimental Therapeutics, 302(3), 968-974. [Link]

  • Pettersson, F., et al. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of Medicinal Chemistry, 55(7), 3242-3249. [Link]

  • ResearchGate. (2019). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Mendeleev Communications, 29(2), 203-205. [Link]

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  • Wieckowska, A., et al. (2021). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 26(11), 3328. [Link]

  • Michalska, B., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 12(15), 2846-2861. [Link]

  • ResearchGate. (2015). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Bioorganic & Medicinal Chemistry Letters, 25(17), 3553-3556. [Link]

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Exploratory

Preliminary Toxicity and Cytotoxicity Profiling of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL: A Technical Guide

Executive Summary The transition of novel synthetic intermediates into viable drug candidates or commercial chemicals requires rigorous, early-stage toxicological profiling. 4-Ethyl-1-(propan-2-YL)piperidin-4-OL (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel synthetic intermediates into viable drug candidates or commercial chemicals requires rigorous, early-stage toxicological profiling. 4-Ethyl-1-(propan-2-YL)piperidin-4-OL (also known as 1-isopropyl-4-ethylpiperidin-4-ol) is a highly substituted piperidine derivative. While the parent compound, piperidin-4-ol, is a known irritant capable of inducing specific target organ toxicity[1], the addition of lipophilic ethyl and isopropyl groups fundamentally alters its pharmacokinetic and cytotoxic potential.

This whitepaper provides an in-depth, self-validating framework for evaluating the preliminary in vitro cytotoxicity of this compound. By moving beyond rigid, generic templates, we establish a multiplexed screening strategy that accounts for the specific mechanistic behavior of lipophilic, basic amines, aligning with [2] and [3].

Physicochemical Profiling and Mechanistic Rationale

To design an effective toxicity study, one must first understand the causality between the molecule's structure and its biological interactions.

4-Ethyl-1-(propan-2-YL)piperidin-4-OL features a basic secondary/tertiary amine within a six-membered heterocycle, flanked by lipophilic alkyl chains. This structure presents a classic pharmacophore for lysosomotropism .

  • Causality of Membrane Penetration: The lipophilic ethyl and isopropyl substituents increase the partition coefficient (LogP), allowing the unprotonated fraction of the molecule to passively diffuse across cellular phospholipid bilayers.

  • Causality of Cytotoxicity: Once inside the highly acidic environment of the lysosome (pH ~4.5), the piperidine nitrogen (pKa ~9.5) becomes rapidly protonated. The molecule is trapped, leading to lysosomal swelling, membrane permeabilization, and the release of proteolytic cathepsins into the cytosol. This cascade directly triggers mitochondrial dysfunction, reactive oxygen species (ROS) generation, and subsequent apoptosis—a well-documented mechanism for piperidine derivatives[4][5].

Pathway Cmpd 4-Ethyl-1-(propan-2-YL) piperidin-4-OL Membrane Cellular Membrane Penetration (Lipophilic) Cmpd->Membrane Passive Diffusion Lysosome Lysosomal Trapping (Protonation of Basic Amine) Membrane->Lysosome pH Gradient Mito Mitochondrial Dysfunction & ROS Generation Membrane->Mito Intracellular Accumulation Lysosome->Mito Membrane Permeabilization Apoptosis Apoptosis / Cell Death Mito->Apoptosis Caspase Activation

Mechanistic pathway of piperidine-induced cytotoxicity via lysosomal trapping and apoptosis.

Tier 1: In Vitro Cytotoxicity Assessment Framework

Standard protocols often default to a single viability assay. However, relying solely on metabolic reduction can yield false positives if the compound directly interacts with mitochondrial oxidoreductases. To ensure trustworthiness, our methodology mandates a multiplexed approach. Every protocol described operates as a self-validating system ; data is only accepted if internal controls meet stringent statistical thresholds.

Cell Line Selection Matrix

Because piperidine derivatives often exhibit tissue-specific toxicity[6], screening must be conducted across a rationally selected panel of cell lines.

Cell LineTissue OriginRationale for SelectionPrimary Assay Focus
HepG2 Human LiverAssesses hepatotoxicity and first-pass metabolic stress.MTT / LDH
SH-SY5Y Human NeuroblastomaEvaluates neurotoxicity, critical for lipophilic compounds crossing the BBB.NRU / ATP
MDCK Canine KidneyModels renal clearance and general epithelial toxicity.MTT[6]
Protocol 1: Basal Cytotoxicity via MTT Assay

The MTT assay measures mitochondrial metabolic activity and is the gold standard recommended by [7][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve 4-Ethyl-1-(propan-2-YL)piperidin-4-OL in DMSO to create a master stock. Prepare serial dilutions in culture media (0.1 µM to 1000 µM). Crucial: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced toxicity.

  • Exposure: Aspirate growth media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (1% Triton X-100). Incubate for 24h, 48h, and 72h.

  • MTT Incubation: Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan.

  • Solubilization & Quantification: Remove media and add 100 µL of pure DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Protocol 2: Lysosomal Integrity via Neutral Red Uptake (NRU)

Because 4-Ethyl-1-(propan-2-YL)piperidin-4-OL is a basic amine, it is highly likely to disrupt lysosomes. The NRU assay, endorsed by the [3], specifically measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

Step-by-Step Methodology:

  • Exposure: Follow steps 1-3 from the MTT protocol.

  • Dye Incubation: Add Neutral Red medium (50 µg/mL) and incubate for 3 hours.

  • Extraction: Wash cells with PBS to remove unincorporated dye. Add an extraction solution (1% glacial acetic acid, 50% ethanol, 49% water) to draw the dye out of the intact lysosomes.

  • Quantification: Shake for 10 minutes and measure absorbance at 540 nm. A decrease in absorbance directly correlates with lysosomal membrane permeabilization.

Workflow Seed Cell Seeding & Incubation Treat Compound Exposure (0.1 - 1000 µM) Seed->Treat Assay Multiplex Assays (MTT / NRU / LDH) Treat->Assay Analyze Dose-Response & IC50 Modeling Assay->Analyze

Step-by-step experimental workflow for in vitro cytotoxicity screening and IC50 calculation.

Data Interpretation and Predictive Modeling

To maintain scientific integrity, raw absorbance data must be subjected to rigorous quality control before calculating the half-maximal inhibitory concentration ( IC50​ ).

Self-Validating Quality Control Parameters

If an assay plate fails any of the following metrics, the data must be discarded, and the protocol repeated. This ensures absolute trustworthiness in the toxicological profile.

ParameterAcceptance CriterionCorrective Action if Failed
Vehicle Control Viability > 95% relative to untreated cellsRe-evaluate solvent concentration; ensure DMSO ≤ 0.5%.
Positive Control < 10% viability (Triton X-100)Check assay reagents, dye stability, and cell line passage number.
Z'-Factor > 0.5Optimize cell seeding density and automated liquid handling.
Replicate CV% < 15%Improve pipetting technique; check for thermal edge effects in the incubator.
Tier 2: Apoptosis vs. Necrosis

If the IC50​ values indicate significant cytotoxicity (e.g., < 50 µM), Tier 2 mechanistic profiling is required. Given the propensity for piperidines to induce DNA fragmentation and caspase-mediated cell death[4][9], Flow Cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) staining should be deployed.

  • Annexin V+/PI- indicates early apoptosis (typical of controlled mitochondrial stress).

  • Annexin V+/PI+ indicates late apoptosis or secondary necrosis (typical of severe membrane disruption by highly lipophilic agents).

Conclusion

The preliminary toxicity profiling of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL requires a nuanced approach that respects its unique physicochemical properties. By deploying a self-validating, multiplexed strategy utilizing MTT and NRU assays across targeted cell lines, researchers can accurately differentiate between basal metabolic inhibition and lysosomotropic damage. This rigorous foundational data is critical for determining safe starting doses for subsequent in vivo acute systemic toxicity tests[3].

References

  • OECD Test Guideline 491: Short Time Exposure In Vitro Test for Eye Hazard Potential. Policy Commons. URL: [Link][7]

  • OECD publishes new test guidelines for in vitro test methods to predict eye irritation and corrosion. PETA Science Consortium International e.V. URL:[Link][8]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD). URL: [Link][9]

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences. URL:[Link][4]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Center for Biotechnology Information (PMC). URL:[Link][5]

  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem. URL:[Link][1]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. URL: [Link][6]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. URL: [Link][3]

  • Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. URL: [Link][2]

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Derivatives

Abstract This technical guide provides a comprehensive exploration of the synthesis, receptor binding affinity, and structure-activity relationships (SAR) of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL and its derivatives. Pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis, receptor binding affinity, and structure-activity relationships (SAR) of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL and its derivatives. Primarily targeting opioid receptors, this class of compounds holds significant potential in the development of novel analgesics and therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical synthetic methodologies, and detailed protocols for in vitro binding affinity assessment. While direct, publicly available binding data for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL is limited, this guide synthesizes data from closely related analogues to provide a robust predictive framework for understanding its pharmacological profile.

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its conformational properties and its ability to engage with a multitude of biological targets.[1][2] Within this chemical class, 4-substituted piperidines, and specifically 4-hydroxypiperidines, have emerged as a privileged scaffold in medicinal chemistry.[3] This is particularly evident in the field of opioid research, where the 4-anilidopiperidine core of fentanyl and its analogues has demonstrated profound analgesic effects, primarily through potent agonism at the µ-opioid receptor (MOR).[4]

The introduction of a hydroxyl group at the 4-position of the piperidine ring, along with various alkyl substituents at the 1 and 4 positions, allows for fine-tuning of the molecule's physicochemical properties and its interaction with receptor binding pockets. The core structure of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL presents several key features for investigation: an N-isopropyl group, a C4-ethyl group, and a C4-hydroxyl group. Each of these substituents is expected to influence the compound's affinity and selectivity for its target receptors. This guide will delve into the nuanced interplay of these structural elements and their impact on receptor binding.

Synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Derivatives

The synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL and its analogues can be achieved through several established synthetic routes, often starting from readily available piperidin-4-one precursors.[2][5] A common and efficient method involves the Grignard reaction, which allows for the introduction of the C4-ethyl group, followed by N-alkylation to introduce the isopropyl moiety.

General Synthetic Pathway

A plausible and adaptable synthetic route is outlined below. This pathway offers the flexibility to introduce a variety of substituents at the 1 and 4 positions of the piperidine ring, making it suitable for generating a library of derivatives for SAR studies.

Synthesis_Pathway A 1-Substituted-4-piperidone B 4-Ethyl-1-substituted-4-hydroxypiperidine A->B 1. Ethylmagnesium bromide (Grignard) 2. H3O+ workup C 4-Ethyl-4-hydroxypiperidine B->C Deprotection (if N-substituent is a protecting group) D 4-Ethyl-1-(propan-2-YL)piperidin-4-OL C->D Reductive amination with acetone (e.g., NaBH(OAc)3)

Caption: General synthetic scheme for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

Step-by-Step Synthetic Protocol

The following protocol provides a more detailed, step-by-step methodology for the synthesis of the title compound, assuming the use of an N-protected 4-piperidone as the starting material.

Step 1: Grignard Reaction for C4-Ethylation

  • To a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide in THF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-ethyl-4-hydroxypiperidine.

Step 2: Deprotection of the Piperidine Nitrogen

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.

  • Dry the organic layer and concentrate to obtain 4-ethyl-4-hydroxypiperidine.

Step 3: N-Isopropylation via Reductive Amination

  • Dissolve 4-ethyl-4-hydroxypiperidine in a suitable solvent such as dichloromethane or dichloroethane.

  • Add acetone and a reducing agent, such as sodium triacetoxyborohydride, to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

Receptor Binding Affinity and Structure-Activity Relationship (SAR)

The primary pharmacological targets for 4-substituted piperidine derivatives of this nature are the opioid receptors, particularly the µ-opioid receptor (MOR), but also potentially the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[6][7] The binding affinity of a ligand for its receptor is a critical determinant of its potency and is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Key Structural Determinants of Opioid Receptor Affinity

The affinity of piperidine derivatives for opioid receptors is governed by a complex interplay of steric and electronic factors. The following sections dissect the likely contributions of the key structural motifs of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

The N-Isopropyl Substituent:

The N-substituent on the piperidine ring plays a crucial role in determining both affinity and functional activity (agonist vs. antagonist). For many opioid ligands, larger N-substituents can influence receptor selectivity and efficacy.[1] The isopropyl group is a relatively small, branched alkyl group. In some series of opioid ligands, N-alkyl substituents of this size are well-tolerated and can contribute to potent agonism.

The C4-Ethyl and C4-Hydroxyl Groups:

The substituents at the 4-position of the piperidine ring are critical for interaction with a specific sub-pocket within the opioid receptor. The hydroxyl group is a key hydrogen bond donor and/or acceptor, which can form a crucial interaction with polar residues in the binding site. The ethyl group provides a hydrophobic interaction. The size and nature of the C4-alkyl group can significantly impact affinity; for instance, in some related series, increasing the size of the C4-alkyl group from methyl to propyl can modulate agonist and antagonist properties.[1]

Predicted Binding Profile

Based on the SAR of related 4-hydroxypiperidine and 4-phenylpiperidine derivatives, it is hypothesized that 4-Ethyl-1-(propan-2-YL)piperidin-4-OL and its derivatives will exhibit affinity for the µ-opioid receptor. The combination of the N-isopropyl group and the C4-ethyl/hydroxyl substitution pattern is consistent with structures that often display MOR agonism. The precise affinity and selectivity profile (MOR vs. DOR vs. KOR) would need to be determined experimentally.

Table 1: Predicted Receptor Binding Affinity Profile

Derivative ClassPredicted Primary TargetPredicted Affinity Range (Ki)Rationale
4-Ethyl-1-(propan-2-YL)piperidin-4-OLµ-Opioid Receptor1 - 100 nMBased on SAR of related N-alkyl-4-hydroxypiperidines.
Analogues with larger N-substituentsµ/δ Opioid ReceptorsVariableLarger N-substituents can introduce δ-opioid receptor affinity.
Analogues with varied C4-alkyl chainsµ-Opioid ReceptorVariableThe size of the C4-alkyl group will modulate binding pocket interactions.

Experimental Protocols for Determining Receptor Binding Affinity

The determination of receptor binding affinity is a cornerstone of pharmacological research. The most common method for this is the radioligand binding assay, which measures the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound.

Radioligand Displacement Assay for the µ-Opioid Receptor

This protocol describes a competitive radioligand binding assay using [³H]-DAMGO, a selective MOR agonist, to determine the binding affinity of test compounds for the human µ-opioid receptor expressed in cell membranes.

Binding_Assay_Workflow A Membrane Preparation (e.g., CHO-hMOR cells) B Incubation (Membranes, [3H]-DAMGO, Test Compound) A->B C Separation of Bound/Free Ligand (Rapid Filtration) B->C D Quantification (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells).

  • [³H]-DAMGO (specific activity ~30-60 Ci/mmol).

  • Test compounds (e.g., 4-Ethyl-1-(propan-2-YL)piperidin-4-OL derivatives) at various concentrations.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Naloxone (for determination of non-specific binding).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Harvester for rapid filtration.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-DAMGO (at a final concentration close to its K_d, typically 1-2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Naloxone (at a final concentration of 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound (at various concentrations, typically from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[8]

Concluding Remarks and Future Directions

The 4-Ethyl-1-(propan-2-YL)piperidin-4-OL scaffold represents a promising starting point for the design of novel opioid receptor modulators. Based on the extensive structure-activity relationship data from related compound series, it is anticipated that these derivatives will exhibit significant affinity for the µ-opioid receptor. The synthetic pathways outlined in this guide provide a robust framework for the generation of a diverse library of analogues, which will be essential for a thorough exploration of the SAR.

Future research should focus on the systematic variation of the N-substituent and the C4-alkyl group to optimize both affinity and selectivity for the desired opioid receptor subtype. Furthermore, functional assays, such as [³⁵S]GTPγS binding assays, will be crucial to determine the efficacy of these compounds (i.e., whether they act as agonists, partial agonists, or antagonists).[9] The integration of in vitro binding and functional data with in vivo pharmacological studies will ultimately determine the therapeutic potential of this intriguing class of piperidine derivatives.

References

  • Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PLOS ONE. 2019.
  • Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry.
  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polish Journal of Chemical Technology.
  • Binding affinity (K i ) values of selected compounds to opioid...
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. 2008.
  • DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. Guide to PHARMACOLOGY.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry.
  • Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. PubMed. 2011.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. 2014.
  • Synthesis and biological evaluation of some substituted 4-Piperidones.
  • Opioid receptor binding affinity (K i ) and antagonistic potency (K i )...
  • An In-depth Technical Guide to DAMGO Receptor Binding Affinity. BenchChem.
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands.
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. PubMed. 2011.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Characterization of the binding properties of [3H] DAMGO and [³H] - ResearchGate.
  • New Trends in the Illicit Manufacture of Synthetic Drugs. DEA.
  • April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under intern
  • Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers. 2023.
  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. 2000.

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Exploratory

literature review on the discovery of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

An In-depth Technical Guide on the Synthesis and Potential Significance of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery The piperidine ring, a six-member...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis and Potential Significance of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of pharmaceuticals and naturally occurring alkaloids underscores its significance as a "privileged scaffold".[3][4] The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[3] This has led to the development of piperidine-containing drugs across numerous therapeutic areas, including analgesics, antipsychotics, antihistamines, and anticancer agents.[5][6][7] The continuous exploration of novel piperidine derivatives remains a fertile ground for the discovery of new therapeutic agents.[1][2]

The 4-Alkyl-4-hydroxypiperidine Motif: A Key Pharmacophore

Within the broad family of piperidine-based compounds, the 4-alkyl-4-hydroxypiperidine motif is of particular interest. This tertiary alcohol functionality can serve as a crucial hydrogen bond donor and acceptor, influencing a molecule's solubility, metabolic stability, and interaction with protein targets. The synthesis of such compounds, including derivatives of 4-arylpiperidin-4-ol, has been a focus of research aimed at developing agents with potent biological activities, such as antiproliferative effects.[8] The strategic placement of alkyl and N-substituents on this core structure allows for the fine-tuning of a compound's pharmacological profile.

This guide focuses on the synthesis and potential significance of a specific, yet representative, member of this class: 4-Ethyl-1-(propan-2-YL)piperidin-4-OL . While a singular "discovery" paper for this exact molecule is not prominent in the literature, its structure suggests a logical synthesis from readily available precursors and hints at potential applications based on the extensive body of research on related compounds.

A Proposed Synthetic Pathway: From Precursor to Product

The most logical and efficient approach to the synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL involves a two-step process starting from a commercially available piperidone precursor. This strategy leverages well-established and high-yielding chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward path to the target molecule. The tertiary alcohol can be formed via the Grignard reaction of an ethyl magnesium halide with a suitable N-substituted piperidin-4-one. The N-isopropyl group can be introduced via reductive amination or direct alkylation of a piperidone.

G target 4-Ethyl-1-(propan-2-YL)piperidin-4-OL intermediate1 1-(propan-2-YL)piperidin-4-one target->intermediate1 Grignard Addition grignard Ethylmagnesium bromide target->grignard precursor1 Piperidin-4-one intermediate1->precursor1 Reductive Amination precursor2 Acetone intermediate1->precursor2

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis follows the logic of the retrosynthetic analysis, beginning with the N-alkylation of a piperidone, followed by the introduction of the ethyl group at the 4-position.

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Grignard Reaction start1 Piperidin-4-one reagent1 NaBH(OAc)₃ start1->reagent1 start2 Acetone start2->reagent1 intermediate 1-(propan-2-YL)piperidin-4-one reagent1->intermediate reagent2 1. EtMgBr, THF 2. H₂O workup intermediate->reagent2 final_product 4-Ethyl-1-(propan-2-YL)piperidin-4-OL reagent2->final_product

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(propan-2-YL)piperidin-4-one

  • To a stirred solution of piperidin-4-one hydrochloride (1 equivalent) and acetone (1.2 equivalents) in dichloromethane (DCM) at room temperature, add triethylamine (1.1 equivalents) to liberate the free base.

  • After stirring for 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 1-(propan-2-YL)piperidin-4-one.

Step 2: Synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

  • Prepare a solution of ethylmagnesium bromide (1.5 equivalents, typically 1.0 M in THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve 1-(propan-2-YL)piperidin-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield the final product, 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

Characterization and Physicochemical Properties

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing the characteristic peaks for the ethyl and isopropyl groups, as well as the piperidine ring protons and the hydroxyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₂₁NO
Molecular Weight171.28 g/mol
LogP1.95
Topological Polar Surface Area (TPSA)23.47 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

Note: These values are computationally predicted and serve as an estimate.

Potential Pharmacological Significance and Future Directions

The structural motifs present in 4-Ethyl-1-(propan-2-YL)piperidin-4-OL suggest several avenues for pharmacological investigation. The piperidine scaffold is a well-established pharmacophore for central nervous system (CNS) targets.[5] Derivatives of N-alkyl-4-aminomethylpiperidine have shown significant affinity for the sigma-1 (σ₁) receptor, a target for neurodegenerative diseases and pain.[9] Furthermore, the broader class of piperidine derivatives has demonstrated analgesic and anti-inflammatory properties.[5]

Future research on this compound would involve a systematic biological evaluation:

  • In Vitro Screening: The compound should be screened against a panel of CNS receptors, ion channels, and enzymes to identify potential biological targets. This would include binding assays for opioid, dopamine, and sigma receptors, as well as functional assays to determine agonist or antagonist activity.

  • Cell-Based Assays: Depending on the initial screening results, cell-based assays could be employed to assess the compound's effects on cellular processes such as inflammation (e.g., measuring cytokine release in response to an inflammatory stimulus) or neuronal signaling.

  • In Vivo Studies: If promising in vitro activity is observed, in vivo studies in animal models would be warranted to evaluate the compound's efficacy for conditions such as pain, inflammation, or neurodegenerative disorders. Pharmacokinetic and toxicity studies would also be essential to assess its drug-like properties.

Conclusion

While the specific discovery of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL is not prominently documented, its synthesis is readily achievable through established and reliable chemical methods. Its structure, featuring the privileged piperidine scaffold and a 4-alkyl-4-hydroxy motif, positions it as a compound of interest for drug discovery, particularly in the realm of CNS disorders and inflammation. The synthetic route and characterization methods outlined in this guide provide a clear framework for its preparation and validation, paving the way for future pharmacological investigations that could uncover its therapeutic potential.

References

  • Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects Against HCT-116 and HL-60 Cells. (2013). Chemical & Pharmaceutical Bulletin, 61(6), 618-625.
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  • Pharmacological properties of natural piperidine derivatives. (2023).
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  • NextSDS. (n.d.). 4-ethyl-4-(piperidin-1-yl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199.
  • PubChem. (n.d.). 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. Retrieved from [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013). Journal of Medicinal Chemistry, 56(5), 2055-2073.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemistryOpen, 7(12), 978-991.
  • Piperidin-4-one: the potential pharmacophore. (2013). Medicinal Chemistry Research, 22(4), 1469-1481.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
  • Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1007-1025.
  • BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022). European Journal of Medicinal Chemistry, 243, 114683.
  • Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. (2020).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 4,4-difluoro-piperidine-compounds. (2013).
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2016). Archiv der Pharmazie, 349(1), 40-51.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol via Grignard Addition

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 4-ethyl-1-(propan-2-yl)piperidin-4-ol (also known as 4-ethyl-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 4-ethyl-1-(propan-2-yl)piperidin-4-ol (also known as 4-ethyl-1-isopropylpiperidin-4-ol) utilizing a highly controlled Grignard addition.

Introduction & Mechanistic Insights

Substituted piperidines are ubiquitous structural motifs in pharmaceutical development. The synthesis of 4-alkyl-4-hydroxypiperidines is typically achieved through the nucleophilic addition of an alkyl Grignard reagent to a corresponding 4-piperidone. In this protocol, 1-isopropylpiperidin-4-one is reacted with ethylmagnesium bromide to yield 4-ethyl-1-(propan-2-yl)piperidin-4-ol.

Causality in Experimental Design

The addition of Grignard reagents to piperidones presents specific mechanistic challenges that dictate our experimental parameters:

  • Competing Enolization: Grignard reagents are highly basic. The α -protons of 1-isopropylpiperidin-4-one are relatively acidic, meaning the Grignard reagent can act as a base rather than a nucleophile, leading to enolization of the ketone and recovery of unreacted starting material upon aqueous workup[1]. To suppress this, the reaction must be initiated at low temperatures (0 °C to -78 °C)[1].

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is utilized because its oxygen atoms strongly coordinate with the magnesium atom of the Grignard reagent, stabilizing the complex and facilitating the addition at low temperatures[1].

  • Thermal Control: The Grignard addition is highly exothermic. Inadequate control of reaction kinetics can lead to sudden runaway reactions, solvent boiling, and severe fire hazards[2].

Safety & Risk Assessment

This protocol adheres to the principles outlined in the American Chemical Society's (ACS) Laboratory Reaction Safety Summary (LRSS) for Grignard reactions[3].

  • Hazard Recognition: Ethylmagnesium bromide is flammable, corrosive, and reacts violently with water to release highly flammable ethane gas. 1-Isopropylpiperidin-4-one is an irritant to the skin, eyes, and mucous membranes[4].

  • Risk Minimization: The reaction must be conducted under a strictly anhydrous, inert atmosphere (N 2​ or Argon). A well-controlled cooling bath (ice/water or dry ice/acetone) and a laboratory jack must be used to allow for the rapid removal of the reaction vessel if uncontrolled heating occurs[3].

Reaction Stoichiometry & Data Presentation

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountDensity / Conc.
1-Isopropylpiperidin-4-one Substrate141.211.01.41 g (10.0 mmol)0.949 g/cm³[4]
Ethylmagnesium bromide Nucleophile133.271.24.0 mL (12.0 mmol)3.0 M in THF
Anhydrous THF Solvent72.11N/A20.0 mLN/A
Sat. NH 4​ Cl (aq) Quenching Agent53.49Excess15.0 mLN/A

Experimental Workflow

G Start 1-Isopropylpiperidin-4-one in Anhydrous THF Cool Cool to 0 °C (Inert Atmosphere) Start->Cool Grignard Add EtMgBr (Dropwise Control) Cool->Grignard React Stir & Warm to RT (1-2 hours) Grignard->React Quench Quench with Sat. NH4Cl (aq) React->Quench Extract Extract with EtOAc & Dry (MgSO4) Quench->Extract Purify Purify via Chromatography Extract->Purify

Figure 1: Experimental workflow for Grignard addition to 1-isopropylpiperidin-4-one.

Step-by-Step Methodology

Phase 1: Preparation and Setup
  • Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a continuous flow of dry nitrogen or argon[2].

  • Substrate Dissolution: Introduce 1.41 g (10.0 mmol) of 1-isopropylpiperidin-4-one[5] into the flask. Add 20.0 mL of anhydrous THF via syringe. Stir to ensure complete dissolution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath (0 °C) mounted on a laboratory jack. Allow the solution to equilibrate for 10 minutes.

Phase 2: Grignard Addition
  • Reagent Transfer: Draw 4.0 mL of 3.0 M Ethylmagnesium bromide solution in THF into a dry, gas-tight syringe.

  • Controlled Addition: Add the Grignard reagent dropwise to the piperidone solution over a period of 15–20 minutes. Causality Check: Slow addition prevents localized spikes in temperature, thereby suppressing the competing enolization of the piperidone and mitigating the risk of a runaway exothermic reaction[1][2].

  • Reaction Progression: Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, stirring for 1 to 2 hours.

Phase 3: Quenching and Workup
  • Quenching: Re-cool the reaction flask to 0 °C. Slowly add 15.0 mL of saturated aqueous ammonium chloride (NH 4​ Cl) dropwise. Causality Check: NH 4​ Cl is a mild proton source that safely decomposes the intermediate magnesium alkoxide and any unreacted Grignard reagent without dehydrating the newly formed tertiary alcohol[1].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Drying and Concentration: Combine the organic extracts and wash with 20 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO 4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification and Validation
  • Purification: Purify the crude 4-ethyl-1-(propan-2-yl)piperidin-4-ol via flash column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol containing 1% Triethylamine to prevent streaking of the basic amine).

  • Validation: Verify the product identity and purity via 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the characteristic carbonyl peak (~210 ppm) in the 13 C NMR spectrum confirms complete conversion.

References

  • Grignard Reaction - American Chemical Society. American Chemical Society (ACS). Available at:[Link]

  • Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists. ACS Publications. Available at:[Link]

Sources

Application

Application Note: HPLC-CAD Method Development for the Quantification of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Analytical Challenge The qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Analytical Challenge

The quantification of aliphatic amines such as 4-Ethyl-1-(propan-2-YL)piperidin-4-OL (also known as 4-ethyl-1-isopropylpiperidin-4-ol) presents a classic dual-challenge in modern liquid chromatography.

First, the molecule lacks a conjugated π -electron system or aromatic ring, rendering standard Ultraviolet-Visible (UV-Vis) detection virtually useless due to the absence of a strong chromophore. Second, the basic secondary/tertiary nitrogen within the piperidine ring (typically exhibiting a pKa​ between 9.5 and 10.5) is highly prone to secondary ion-exchange interactions with residual silanol groups on standard silica-based stationary phases. If analyzed under conventional acidic conditions (e.g., 0.1% Formic Acid), the protonated amine will exhibit severe peak tailing, poor retention, and compromised resolution.

To overcome these hurdles, this application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing Charged Aerosol Detection (CAD) coupled with a high-pH mobile phase on a hybrid-silica stationary phase[1][2][3].

Method Development Rationale (The "Why")

As a Senior Application Scientist, I approach method development by aligning the physicochemical properties of the analyte with the fundamental mechanics of the chromatographic system.

Detector Selection: Charged Aerosol Detection (CAD)

Because 4-Ethyl-1-(propan-2-YL)piperidin-4-OL lacks a UV chromophore, alternative detection is mandatory. While Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detectors are options, CAD provides superior sensitivity, a wider dynamic range, and a more uniform response independent of the analyte's chemical structure[3]. CAD measures the charge transferred to residual aerosol particles after the mobile phase is evaporated, making it the gold standard for non-volatile, non-chromophoric aliphatic compounds.

Mobile Phase and pH Optimization

To achieve sharp, symmetrical peaks for basic piperidine derivatives, the analyte must be kept in its neutral (free base) form. This requires a mobile phase pH at least 1-2 units above the analyte's pKa​ . We utilize a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0 [2][4]. This volatile buffer is fully compatible with aerosol-based detectors (unlike phosphate buffers, which would precipitate and destroy the CAD) and effectively suppresses the ionization of the piperidine nitrogen.

Stationary Phase Selection

Standard silica columns dissolve at pH > 8.0. Therefore, an ethylene-bridged hybrid (EBH) silica column (e.g., Waters XBridge C18) is required[2]. The hybrid particle technology provides the mechanical strength of silica while resisting alkaline hydrolysis up to pH 12, ensuring column longevity and reproducible retention times.

MethodDev Analyte 4-Ethyl-1-(propan-2-YL) piperidin-4-OL Prop1 No UV Chromophore Analyte->Prop1 Prop2 Basic Aliphatic Amine (pKa ~10) Analyte->Prop2 Det Charged Aerosol Detection (CAD) Prop1->Det Requires universal mass detector pH High pH Mobile Phase (pH 10 NH4HCO3) Prop2->pH Suppress ionization, prevent tailing Col Hybrid C18 Column (Alkaline Resistant) pH->Col Requires alkaline stable silica

Decision tree for HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-Ethyl-1-(propan-2-YL)piperidin-4-OL reference standard (>99% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water (18.2 MΩ·cm).

  • Buffer Salts: LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ ), LC-MS grade Ammonium Hydroxide ( NH4​OH ) for pH adjustment.

Step-by-Step Sample Preparation

A self-validating protocol requires minimizing matrix effects and ensuring total analyte solubility.

  • Stock Solution: Accurately weigh 10.0 mg of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock solution serially with the sample diluent (Water:MeCN, 50:50 v/v) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the HPLC column and CAD nebulizer.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHybrid silica withstands pH 10; C18 provides hydrophobic retention for the aliphatic chain[2].
Mobile Phase A 10 mM NH4​HCO3​ in Water (pH adjusted to 10.0 with NH4​OH )Volatile buffer compatible with CAD; high pH neutralizes the piperidine amine[4].
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Strong organic modifier for efficient elution.
Elution Mode Gradient (See below)Ensures sharp peak shape and cleans the column of late-eluting impurities.
Flow Rate 1.0 mL/minOptimal for 4.6 mm ID column and CAD nebulization efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 10 µLBalances sensitivity with prevention of column overloading.

Gradient Program:

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 10.0 min: 5% 95% B

  • 10.0 - 13.0 min: 95% B (Wash step)

  • 13.0 - 13.1 min: 95% 5% B

  • 13.1 - 18.0 min: 5% B (Equilibration)

CAD Detector Settings
ParameterSettingFunction
Evaporation Temp. 35 °COptimizes the evaporation of the aqueous/organic mobile phase without volatilizing the analyte.
Data Collection Rate 10 HzProvides sufficient data points across the chromatographic peak for accurate integration.
Filter Constant 3.6 secondsSmooths baseline noise inherent to aerosol generation without broadening the peak.
Power Function (PF) 1.00CAD response is inherently non-linear. A PF of 1.00 is used for data acquisition, with quadratic fitting applied post-run[3].

Mechanistic Visualization: The Role of pH

The success of this method hinges entirely on the mobile phase pH. The diagram below illustrates the molecular interactions at the stationary phase interface under different pH conditions.

Mechanism Amine Piperidine Nitrogen LowPH Low pH (< 7) Protonated (NH+) Amine->LowPH HighPH High pH (10) Neutral Free Base (N) Amine->HighPH Silanol Residual Silanols (SiO-) LowPH->Silanol Ion-Exchange Hydrophobic C18 Stationary Phase HighPH->Hydrophobic Pure Partitioning Tailing Secondary Interactions (Severe Peak Tailing) Silanol->Tailing Sharp Hydrophobic Partitioning (Sharp, Symmetrical Peak) Hydrophobic->Sharp

Effect of mobile phase pH on piperidine retention mechanism and peak shape.

Method Validation and Data Presentation

To ensure the method is a self-validating system capable of supporting QA/QC and drug development workflows, it must be evaluated against ICH Q2(R1) guidelines. Because CAD response is non-linear over large concentration ranges, a quadratic calibration curve ( y=ax2+bx+c ) or a log-log transformation is applied.

Table 1: Summary of Expected Method Validation Parameters

Validation ParameterResult / Acceptance CriteriaNotes
Linearity Range 1.0 – 100.0 µg/mLQuadratic fit applied ( R2≥0.995 ).
Limit of Detection (LOD) 0.3 µg/mLBased on Signal-to-Noise ratio (S/N) 3.
Limit of Quantitation (LOQ) 1.0 µg/mLBased on Signal-to-Noise ratio (S/N) 10.
Precision (Intra-day) %RSD 2.0%Calculated from 6 replicate injections at 50 µg/mL.
Accuracy (Recovery) 98.0% – 102.0%Spiked samples at 50%, 100%, and 150% of target concentration.
Peak Tailing Factor ( Tf​ ) 1.2Confirms the efficacy of the pH 10 buffer in preventing silanol interactions.

Conclusion

The quantification of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL requires a deliberate departure from standard low-pH, UV-based chromatographic methods. By synergizing the universal detection capabilities of Charged Aerosol Detection (CAD) with the ionization-suppressing power of a high-pH ammonium bicarbonate mobile phase, analysts can achieve baseline resolution, excellent peak symmetry, and robust quantification limits. This protocol provides a highly reliable framework for the routine analysis of complex, non-chromophoric aliphatic amines in pharmaceutical development.

References

  • Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe PMC - National Institutes of Health[Link]

  • Sustainable Chemical Processes (Chapter: Charged Aerosol Detection) ResearchGate (Acworth & Kopaciewicz, 2017)[Link]

  • US11999722B2 - Disubstituted pyrazole compounds (Alternate LC-MS conditions: high pH)

Sources

Method

Application Note: 4-Ethyl-1-(propan-2-yl)piperidin-4-ol as a Strategic Building Block in Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale The transition from flat,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

The transition from flat, sp2-hybridized molecules to 3D-rich, sp3-hybridized scaffolds is a cornerstone of modern drug discovery. 4-Ethyl-1-(propan-2-yl)piperidin-4-ol (also known as 1-isopropyl-4-ethylpiperidin-4-ol) represents a highly specialized, multi-functional building block designed to optimize both target engagement and pharmacokinetic (PK) profiles.

This building block is strategically employed when a basic, lipophilic side chain is required to project into a hydrophobic sub-pocket while maintaining metabolic stability. Its structural features provide three distinct pharmacological advantages:

  • N-Isopropyl Group (Metabolic Shielding & Basicity): The bulky isopropyl group sterically hinders the nitrogen lone pair from cytochrome P450 (CYP3A4/2D6) active sites, significantly reducing the rate of oxidative N-dealkylation compared to standard N-methyl piperidines[1]. Furthermore, it maintains a highly basic center (pKa ~9.5–10.2) capable of forming critical salt bridges with acidic residues (e.g., Asp or Glu) in target proteins[2].

  • C4-Ethyl Group (Hydrophobic Pocket Occupancy): The ethyl substituent provides a flexible, lipophilic vector that can adopt multiple conformations to optimally fill hydrophobic cavities, such as the WPF shelf in bromodomains[3].

  • C4-Hydroxyl Group (Attachment Vector): The tertiary alcohol serves as a rigid attachment point for O-arylation, or as a terminal hydrogen bond donor/acceptor in GPCR agonists, such as those targeting the melanocortin-4 receptor (MC4R)[4].

Pharmacophore Core 4-Ethyl-1-(propan-2-yl)piperidin-4-ol Structural Rationale N_iso N-Isopropyl Group (Metabolic Stability & Salt Bridge) Core->N_iso C4_ethyl C4-Ethyl Group (Hydrophobic Pocket Occupancy) Core->C4_ethyl C4_OH C4-Hydroxyl Group (Vector for O-Arylation) Core->C4_OH

Caption: Structural rationale for utilizing 4-Ethyl-1-(propan-2-yl)piperidin-4-ol in drug design.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its impact on the parent drug's multiparameter optimization (MPO) score.

Table 1: Key Physicochemical Properties

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 171.28 g/mol Low MW fragment, ideal for lead optimization without inflating total MW.
LogP (Predicted) ~1.8 - 2.1Enhances membrane permeability and lipophilic ligand efficiency (LLE).
pKa (Basic Amine) ~9.8Ensures protonation at physiological pH (7.4) for target salt-bridge formation.
Hydrogen Bond Donors 1 (C4-OH)Can be utilized for target binding or consumed during etherification.
Hydrogen Bond Acceptors 2 (N, O)Modulates aqueous solubility and interacts with target water networks.

Synthetic Methodology: O-Arylation of Tertiary Piperidinols

The Causality of the Chemical Approach

Attaching a core scaffold to the C4-hydroxyl group of 4-ethyl-1-(propan-2-yl)piperidin-4-ol is notoriously difficult. Because it is a tertiary alcohol, it is highly sterically hindered and a poor nucleophile. Standard etherification methods (e.g., Mitsunobu reactions or SN2 alkylations) typically fail or result in elimination side-products.

To overcome this, we must use a Nucleophilic Aromatic Substitution (SNAr) approach. This requires deprotonating the tertiary alcohol with a strong, non-nucleophilic base (Sodium Hydride, NaH) in a polar aprotic solvent (DMF) to create a "naked," highly reactive alkoxide. The electrophile must be an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine or 4-fluoropyridine).

Protocol A: Step-by-Step SNAr Etherification

Self-Validating System: This protocol includes an in-process LC-MS quality control step to ensure alkoxide formation and prevent the progression of unreacted starting materials.

Reagents:

  • 4-Ethyl-1-(propan-2-yl)piperidin-4-ol (1.0 eq)

  • Heteroaryl Halide (e.g., 2-chloropyrimidine) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-ethyl-1-(propan-2-yl)piperidin-4-ol (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration). Causality: Water must be strictly excluded to prevent the quenching of NaH.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 eq) in small portions. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Causality: The initial 0 °C controls the exothermic release of hydrogen gas, while warming to RT ensures complete alkoxide formation.

  • Electrophile Addition: Cool the reaction back to 0 °C. Add the heteroaryl halide (1.1 eq) dropwise or in small portions.

  • Heating & Coupling: Heat the reaction mixture to 80 °C for 4–6 hours.

  • In-Process Validation (QC): Remove a 10 µL aliquot, quench with methanol, and analyze via LC-MS. Validation Check: Confirm the disappearance of the heteroaryl halide mass and the appearance of the product mass [M+H]+.

  • Workup: Cool to room temperature and carefully quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and purify via reverse-phase HPLC (0.1% TFA in Water/Acetonitrile) to isolate the product as a TFA salt.

Workflow A Building Block 4-Ethyl-1-(propan-2-yl) piperidin-4-ol B Alkoxide Formation (NaH, DMF, 0°C) A->B Step 1 Deprotonation C SNAr Coupling (Ar-Cl, 80°C) B->C Step 2 Nucleophilic Attack D O-Linked Target Molecule C->D Step 3 Purification

Caption: Workflow for the incorporation of the piperidin-4-ol building block via SNAr.

In Vitro ADME Profiling: Validating Metabolic Stability

To justify the selection of the N-isopropyl group over a standard N-methyl group, empirical validation of metabolic stability is required. The primary liability of tertiary amines is CYP-mediated N-dealkylation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Self-Validating System: This assay runs concurrently with a high-clearance positive control (Verapamil) and a negative control (no NADPH) to verify that the microsomes are enzymatically active and that clearance is strictly CYP-dependent.

Step-by-Step Procedure:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the test compound (synthesized derivative containing the N-isopropyl building block) to a final concentration of 1 µM. Keep the final DMSO concentration <0.1%. Causality: High DMSO concentrations inhibit CYP450 enzymes, skewing intrinsic clearance (CLint) data.

  • Pre-Incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates microsomal proteins and instantly halts enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Data Presentation: Metabolic Stability Comparison

The following table summarizes typical data demonstrating the protective effect of the N-isopropyl group compared to an N-methyl analog.

Table 2: Comparative In Vitro Clearance (HLM)

Compound MotifT1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg)CYP Liability
N-Methyl Piperidine12.5110.8High (Rapid N-demethylation)
N-Isopropyl Piperidine>60<15.0Low (Steric shielding of nitrogen)
Verapamil (Control)14.297.5Assay Validated

Biological Applications & Target Engagement

Derivatives of 4-substituted piperidin-4-ols have shown profound efficacy across multiple therapeutic domains. When incorporated into a drug scaffold, the 4-ethyl-1-(propan-2-yl)piperidin-4-ol motif acts as a critical pharmacophore for:

  • GPCR Modulation: Substituted piperidin-4-ols are highly effective as agonists for the Melanocortin-4 Receptor (MC4R), a key target for metabolic and sexual dysfunction therapies[4]. The basic nitrogen anchors the molecule via an ionic bond to Asp126 in the transmembrane domain, while the C4-hydroxyl engages in hydrogen bonding with the receptor's water network.

  • Epigenetic Targets (Bromodomains): N-isopropyl piperidines have been successfully utilized to target the CECR2 bromodomain. The piperidine ring extends into the ZA channel, while the N-isopropyl group makes favorable hydrophobic contacts with the WPF shelf, significantly enhancing target selectivity[3].

Pathway Ligand Piperidin-4-ol Derivative Target Target Receptor (e.g., MC4R / CECR2) Ligand->Target Binding & Activation Effect Downstream Signaling Target->Effect Signal Transduction Outcome Phenotypic Response Effect->Outcome Efficacy

Caption: Mechanism of action for piperidine-based ligands targeting receptor pathways.

References

  • Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer. ACS Publications. [Link]

  • Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol. International Journal of Computational Biology and Drug Design. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Medicinal Chemistry Letters. [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction & Chemical Context Substituted piperidines act as fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Chemical Context

Substituted piperidines act as foundational scaffolds in modern medicinal chemistry, frequently serving as the pharmacophore in analgesics, antipsychotics, and targeted neurological therapeutics. The compound 4-Ethyl-1-(propan-2-YL)piperidin-4-OL (commonly referred to as 1-isopropyl-4-ethylpiperidin-4-ol) presents a unique structural challenge for analytical characterization. It features a basic tertiary nitrogen substituted with an isopropyl group, and a quaternary stereocenter at C4 bearing both an ethyl group and a hydroxyl group.

Accurate structural elucidation of this molecule requires navigating complex conformational dynamics. Substituted piperidines often undergo rapid chair-chair interconversions and nitrogen inversion at room temperature, which can lead to signal broadening and complex multiplet structures in NMR spectra[1]. This application note details a self-validating, multiparametric NMR protocol designed to definitively assign the structure of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, ensuring high-confidence data for downstream drug development workflows.

Experimental Design & Causality

To establish a self-validating analytical system, our methodology relies on the orthogonal confirmation of structural fragments using both 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques[2]. Every experimental parameter is chosen with specific mechanistic causality:

  • Solvent Selection (CDCl 3​ ): Chloroform-d is selected for its excellent solvation of lipophilic free-base amines. Its low polarity minimizes disruption to intramolecular hydrogen bonding, preserving the native conformation of the hydroxyl group.

  • Internal Referencing (TMS): Tetramethylsilane (TMS) is included at 0.03% v/v to provide an absolute zero-point reference. Because NMR signal intensity is directly proportional to the number of nuclei, the addition of a known concentration standard (e.g., maleic acid) can easily pivot this protocol into a Quantitative NMR (qNMR) assay for precise purity determination[3][4].

  • Temperature Control (298 K): Maintained at standard room temperature. If intermediate exchange rates of the N-isopropyl group cause severe line broadening at C2/C6, Variable Temperature (VT) NMR can be employed to either accelerate the exchange (heating to 320 K) or freeze the conformers (cooling to 250 K)[1].

Step-by-Step NMR Protocol

The following methodology details the acquisition of a complete spectral suite using a standard 400 MHz (or higher) NMR spectrometer.

Workflow A 1. Sample Preparation (15-20 mg in CDCl3 + TMS) B 2. Instrument Calibration (Tuning, Locking, Shimming) A->B C 3. 1D NMR Acquisition (1H & 13C Decoupled) B->C D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E 5. Spectral Processing (Phase & Baseline Correction) D->E F 6. Structural Elucidation & Verification E->F

Step-by-step experimental workflow for the NMR characterization of small molecules.
Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of high-purity CDCl 3​ (containing 0.03% TMS). Transfer the homogenous solution to a precision 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into the spectrometer. Perform automated tuning and matching for both 1 H and 13 C channels. Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Shimming: Execute 3D gradient shimming. A properly shimmed field is critical for resolving the fine scalar couplings of the piperidine ring; target a TMS line width at half-height of < 0.5 Hz.

  • 1D 1 H Acquisition: Run a standard 1D proton experiment (zg30). Parameters: 16–32 scans, 2–5 second relaxation delay (D1) to ensure complete longitudinal relaxation, and a spectral width of 12 ppm.

  • 1D 13 C Acquisition: Run a proton-decoupled carbon experiment (zgpg30). Parameters: 512–1024 scans, D1 of 2 seconds, and a spectral width of 250 ppm[2].

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Acquire with 2-4 scans per increment to map vicinal proton-proton networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H bonds, allowing the transfer of 1 H assignments to the 13 C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe 2- and 3-bond C-H correlations. This is the critical step for proving the attachment of the ethyl and hydroxyl groups to the quaternary C4 carbon.

Data Presentation & Spectral Interpretation

The structural assignment of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL relies on understanding the electronic environment of the molecule. The electronegativity of the nitrogen atom heavily deshields the adjacent C2/C6 equatorial and axial protons, pushing them downfield ( 2.3–2.8 ppm). Similarly, the electron-withdrawing nature of the tertiary alcohol shifts the quaternary C4 carbon significantly downfield ( 71 ppm)[4].

Table 1: Representative 1 H and 13 C NMR Assignments in CDCl 3​
Position / Fragment 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)Mechanistic Rationale
N-CH (Isopropyl)2.70 - 2.80Septet, 1H54.0Deshielded by adjacent basic nitrogen; split by two equivalent methyl groups.
N-CH 3​ (Isopropyl)1.05Doublet, 6H18.5Equivalent methyls split by the solitary isopropyl methine proton.
C2 / C6 (Piperidine)2.30 - 2.70Multiplets, 4H48.5Diastereotopic protons adjacent to nitrogen. Axial/equatorial environments differ.
C3 / C5 (Piperidine)1.45 - 1.70Multiplets, 4H38.0Adjacent to the quaternary C4; complex splitting due to ring rigidity.
C4 (Piperidine)--71.5Quaternary carbon; strongly deshielded by the directly attached -OH group.
CH 2​ (Ethyl at C4)1.55Quartet, 2H35.0Split by the adjacent terminal methyl group.
CH 3​ (Ethyl at C4)0.85Triplet, 3H8.0Terminal methyl, shielded aliphatic environment.
-OH (Hydroxyl)1.80Broad Singlet, 1H-Highly variable based on concentration/H-bonding. Exchangeable with D 2​ O.

Note: Exact chemical shifts may vary slightly based on sample concentration and exact temperature due to hydrogen bonding dynamics.

Logical Relationships in 2D NMR

To establish a self-validating proof of structure, 2D NMR is utilized to link isolated spin systems. The logic flow below demonstrates how orthogonal 2D datasets converge to confirm the molecular architecture.

Logic Core 4-Ethyl-1-(propan-2-YL) piperidin-4-OL Definitive Assignment COSY 1H-1H COSY Identifies adjacent spin systems (e.g., Ethyl) COSY->Core Vicinal Coupling HSQC 1H-13C HSQC Correlates protons to directly attached carbons HSQC->Core Direct C-H HMBC 1H-13C HMBC Links isolated fragments via 2-3 bond couplings HMBC->Core Quaternary C4

Logical correlation of 2D NMR techniques used for definitive structural elucidation.

Troubleshooting & Best Practices

  • Addressing Line Broadening (Amine Protonation): Chloroform-d can degrade over time, producing trace amounts of phosgene and deuterium chloride (DCl). Even trace acid will partially protonate the basic piperidine nitrogen, drastically shifting the C2/C6 resonances and causing severe peak broadening. Fix: Filter the CDCl 3​ through a small plug of basic alumina immediately prior to sample preparation to ensure the compound remains entirely in its free-base form.

  • Confirming the Hydroxyl Signal (D 2​ O Exchange): The -OH proton often appears as a broad singlet that can overlap with the aliphatic multiplets of the piperidine ring (1.4–1.8 ppm). Fix: To definitively identify the -OH peak, add 1–2 drops of Deuterium Oxide (D 2​ O) to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The -OH signal will disappear due to rapid proton-deuterium exchange, confirming its identity.

  • Resolving Diastereotopic Complexity: Because the piperidine ring adopts a chair conformation, the axial and equatorial protons at C2/C3/C5/C6 are magnetically inequivalent. Do not mistake these complex multiplets for impurities; rely on the HSQC spectrum to verify that two distinct proton signals correlate to a single carbon resonance.

References

  • Ashok L. Cholli and Donald J. Pennino. "Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol." Applied Spectroscopy, Optica Publishing Group, 1988.1

  • Agilent Technologies. "Easy, Precise and Accurate Quantitative NMR." Agilent Application Note, 2011. 3

  • Oxford Instruments. "Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen." Oxford Instruments Application Note 21. 2

  • IntechOpen. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." IntechOpen, 2017. 4

Sources

Method

Application Note: In Vitro Assay Preparation and Dosing Strategies for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Executive Summary & Chemical Rationale The compound 4-Ethyl-1-(propan-2-YL)piperidin-4-OL (also commercially referenced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Executive Summary & Chemical Rationale

The compound 4-Ethyl-1-(propan-2-YL)piperidin-4-OL (also commercially referenced as 4-ethyl-1-(1-methylethyl)-4-piperidinol[1]) represents a highly substituted piperidine derivative. Piperidine scaffolds are privileged structures in pharmacology, frequently utilized as tool compounds to target G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets due to their favorable membrane permeability and target-binding kinetics.

Before introducing this compound into biological systems, its physicochemical properties must dictate the handling protocol. The molecule features a tertiary amine, conferring a basic pKa (typically ~9.0–10.0), while the ethyl and propan-2-yl (isopropyl) substituents contribute significant lipophilicity.

The Causality of Preparation: Because of this amphiphilic nature, improper solvation can lead to micelle formation or outright precipitation in aqueous assay buffers. To ensure a self-validating and reproducible assay system, strict adherence to anhydrous solvent protocols and controlled serial dilutions is required.

Compound Preparation and Dosing Strategy

To maintain the structural integrity and solubility of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, the master stock must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) .

Mechanistic Insight: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Even minor water contamination can cause the lipophilic free base of the piperidine to crash out of solution, leading to artificially low dosing concentrations and false-negative assay results.

For high-throughput screening (HTS), a 10-point dose-response curve is recommended. When transferring the compound from the master plate to the assay plate, the final DMSO concentration in the biological well must be strictly maintained at or below 1.0% (v/v). Exceeding this threshold frequently induces solvent-mediated cytotoxicity and artifactual calcium transients in GPCR assays.

Table 1: Standardized Compound Preparation Parameters
ParameterSpecificationScientific Rationale
Master Stock Concentration 10 mMEnsures complete dissolution while allowing for a broad dynamic range during serial dilution.
Primary Solvent 100% Anhydrous DMSOPrevents premature protonation and aqueous precipitation of the lipophilic piperidine core.
Dilution Factor 1:3 or 1:4 SerialProvides a high-resolution logarithmic dose-response curve for accurate IC50​/EC50​ calculation.
Final Assay DMSO % 1.0% (v/v)Prevents solvent-induced membrane permeabilization and baseline fluorescence artifacts.
Storage Conditions -20°C, desiccatedMinimizes oxidative degradation of the tertiary amine and prevents hygroscopic water uptake.

Functional Screening: FLIPR Calcium Mobilization Assay

Because piperidine derivatives frequently act as GPCR modulators, a high-throughput intracellular calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) is the gold standard for evaluating functional agonism or antagonism.

Step-by-Step Protocol
  • Cell Culture & Plating: Culture Human Embryonic Kidney (HEK293) cells stably expressing the target GPCR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)[2]. Plate cells at a density of 20,000 cells/well in a 384-well poly-D-lysine coated microplate.

    • Causality: Poly-D-lysine provides an electrostatic anchor for the cells, preventing them from detaching during the automated liquid injection steps.

  • Dye Loading: Remove the culture media and incubate the cells for 60 minutes at 37°C with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer containing 2.5 mM probenecid.

    • Causality: Probenecid is a critical pharmacological additive; it actively inhibits organic anion transporters on the cell membrane, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space.

  • Compound Addition & Readout: Transfer the plate to the FLIPR instrument. Automatically inject the diluted 4-Ethyl-1-(propan-2-YL)piperidin-4-OL and immediately record the fluorescence (Excitation: 485 nm / Emission: 525 nm) for 120 seconds to capture the transient calcium peak.

FLIPR_Pathway Cmpd 4-Ethyl-1-(propan-2-YL) piperidin-4-OL GPCR Target GPCR (Gq-Coupled) Cmpd->GPCR Agonism PLC Phospholipase C Activation GPCR->PLC Gq alpha IP3 IP3 Generation PLC->IP3 PIP2 Cleavage ER ER Ca2+ Release IP3->ER Receptor Binding Dye Fluorescent Dye Binding ER->Dye Cytosolic Ca2+ Signal FLIPR Readout (Ex:485/Em:525) Dye->Signal Emission

Diagram 1: Mechanistic workflow of Gq-coupled GPCR activation and FLIPR calcium signal generation.

Cytotoxicity Counter-Screening: CellTiter-Glo Luminescent Assay

To guarantee that any observed functional modulation in the FLIPR assay is a genuine pharmacological effect and not an artifact of compound-induced cell death, a parallel cytotoxicity counter-screen is mandatory. The CellTiter-Glo Luminescent Cell Viability Assay is the industry standard for this validation[3].

Step-by-Step Protocol
  • Dosing: Treat a parallel 384-well plate of HEK293 cells with the identical 10-point dose-response of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL for 24 hours.

  • Reagent Addition: Add the CellTiter-Glo Reagent directly to the cells cultured in serum-supplemented medium in a 1:1 volume ratio. Crucially, cell washing or medium removal is not required[4].

    • Causality: The proprietary reagent contains a specialized lysis buffer that rapidly ruptures cell membranes to release intracellular Adenosine Triphosphate (ATP). It simultaneously supplies exogenous luciferin and the luciferase enzyme[3].

  • Incubation & Readout: Mix the plate on an orbital shaker for 2 minutes to induce complete cellular lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

    • Causality: ATP is a direct, highly sensitive marker of metabolically active (viable) cells. The resulting "glow-type" luminescent signal has a half-life of greater than 5 hours, which provides immense flexibility for the continuous batch-processing of multiple HTS plates without signal degradation[4].

CTG_Workflow Cells Cultured Cells (Post-Compound Exposure) Reagent CellTiter-Glo Reagent (Lysis Buffer + Luciferin/Luciferase) Cells->Reagent Add Reagent (1:1 ratio) Lysis Cell Lysis & Intracellular ATP Release Reagent->Lysis Homogeneous Mixing Reaction ATP + Luciferin + O2 Catalyzed Reaction Lysis->Reaction Substrate Availability Light Oxyluciferin + Luminescent Signal Reaction->Light Proportional to Viability

Diagram 2: Biochemical principle and workflow of the CellTiter-Glo Luminescent Cell Viability Assay.

Data Presentation and Quality Control

A self-validating assay system requires rigorous statistical quality control. Before evaluating the pharmacological efficacy of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, the overall health of the assay plate must be verified using the metrics outlined below.

Table 2: High-Throughput Assay Quality Control Metrics
QC MetricAcceptable ThresholdInterpretation & Causality
Z'-Factor 0.50Measures the statistical effect size between positive and negative controls. A value >0.5 indicates a robust, reproducible assay window suitable for compound screening.
Signal-to-Background (S/B) 3.0Ensures the specific signal (calcium flux or ATP luminescence) is clearly distinguishable from baseline biological noise.
Coefficient of Variation (CV%) 10%Evaluates well-to-well consistency. High CV% indicates pipetting errors, uneven cell plating, or compound precipitation.

By adhering to this comprehensive preparation, dosing, and counter-screening methodology, researchers can confidently isolate the true pharmacological profile of novel piperidine derivatives while systematically eliminating false positives caused by insolubility or cytotoxicity.

References

  • Title: 4-Ethyl-1-(1-methylethyl)
  • Source: promega.
  • Source: promega.
  • Source: benchchem.

Sources

Application

High-Resolution Mass Spectrometry Fragmentation Patterns of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol: A Structural Elucidation Protocol

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Protocol Executive Summary The structural elucidation of substituted piperidines is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Protocol

Executive Summary

The structural elucidation of substituted piperidines is a critical workflow in pharmaceutical development and forensic toxicology. This application note details the high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 4-ethyl-1-(propan-2-yl)piperidin-4-ol (Chemical Formula: C₁₀H₂₁NO; Exact Mass: 171.1623 Da). By dissecting the thermodynamic drivers behind its gas-phase dissociation, this guide provides a self-validating analytical framework for identifying this specific scaffold and its structural analogs.

Mechanistic Principles of Piperidine Fragmentation (Causality)

Understanding the why behind fragmentation is essential for robust data interpretation. Under positive ESI conditions, the basic tertiary nitrogen of the piperidine ring acts as the primary protonation site, yielding a stable [M+H]⁺ precursor ion at m/z 172.1701 1. The subsequent Collision-Induced Dissociation (CID) is governed by two dominant structural liabilities:

  • Thermodynamic Dehydration (-18 Da): The tertiary alcohol at the C4 position is highly labile. The neutral loss of water is driven by the formation of a resonance-stabilized tetrahydropyridine carbocation at m/z 154.1596. The hyperconjugation provided by the adjacent ethyl group significantly lowers the activation energy for this dehydration step 2.

  • N-Dealkylation via Propene Loss (-42 Da): The N-isopropyl (propan-2-yl) group undergoes a highly characteristic neutral loss of propene (C₃H₆). This occurs via a cyclic transition state involving a β -hydrogen transfer to the nitrogen atom, yielding a secondary amine fragment at m/z 130.1232. This pathway is a definitive diagnostic marker for N-isopropyl and O-isopropyl moieties in tandem mass spectrometry 3.

Experimental Workflow: LC-ESI-MS/MS Protocol

To ensure reproducibility across different instrument platforms, the following protocol leverages specific physicochemical properties of the analyte.

Workflow N1 Sample Prep 0.1% FA in MeOH N2 UHPLC Separation C18 Gradient N1->N2 N3 ESI(+) Ionization [M+H]+ m/z 172 N2->N3 N4 CID MS/MS CE: 15-35 eV N3->N4 N5 Data Analysis Fragment Elucidation N4->N5

Fig 1. Standardized LC-ESI-MS/MS workflow for piperidine derivative analysis.

Step-by-Step Methodology
  • Sample Preparation: Dilute the sample to a final concentration of 10 ng/mL using Methanol containing 0.1% Formic Acid (FA).

    • Causality: The acidic modifier pre-protonates the piperidine nitrogen (pKa ~10) in solution, drastically increasing the ionization efficiency and minimizing ion suppression in the source.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Causality: Acetonitrile is selected over methanol as the organic modifier because its aprotic nature provides superior desolvation efficiency in the ESI spray chamber, leading to a sharper precursor ion signal.

  • Mass Spectrometry Acquisition: Operate the mass spectrometer in ESI positive mode.

    • Capillary Voltage: 3.0 kV.

    • Precursor Selection: Isolate m/z 172.17 in the quadrupole (Q1).

    • Collision Energy (CE) Ramp: Apply a CE ramp from 15 eV to 35 eV using Argon or Nitrogen as the collision gas.

    • Causality: A CE ramp is critical because the dehydration pathway (-18 Da) requires low activation energy (~15-20 eV), whereas the core ring cleavage (-28 Da) requires higher energy (>30 eV). Ramping ensures all diagnostic ions are captured in a single composite spectrum 4.

Self-Validating Quality Control System

Trust in analytical data requires internal verification. Every protocol executed under this framework must be a self-validating system.

  • The Validation Mechanism: Prior to analyzing the target compound, a System Suitability Test (SST) must be run using a structurally homologous internal standard (e.g., 1-isopropylpiperidin-4-ol).

  • Acceptance Criteria: The MS/MS spectrum of the SST standard must exhibit the characteristic -42 Da (propene loss) and -18 Da (water loss) fragments. Furthermore, the abundance ratio of the dehydrated fragment to the de-alkylated fragment must remain within ±15% of the laboratory's established baseline.

  • Causality: Collision cell energies can drift over time due to gas pressure fluctuations or quadrupole contamination. If the SST ratio fails, the system automatically flags the run for CE recalibration. This guarantees that the fragmentation patterns observed for 4-ethyl-1-(propan-2-yl)piperidin-4-ol reflect its true structural thermodynamics, rather than an artifact of instrument drift.

Data Presentation & Logical Relationships

The table below summarizes the theoretical accurate masses and mass losses for the primary fragments of 4-ethyl-1-(propan-2-yl)piperidin-4-ol.

Quantitative Fragmentation Table
m/z (Nominal)Accurate MassFragment FormulaMass Loss (Da)Neutral LossProposed Mechanism
172 172.1701C₁₀H₂₂NO⁺--Protonated precursor ion [M+H]⁺
154 154.1596C₁₀H₂₀N⁺18.0105H₂ODehydration of C4 tertiary alcohol
130 130.1232C₇H₁₆NO⁺42.0469C₃H₆Loss of propene from N-isopropyl group
126 126.1283C₈H₁₆N⁺46.0418H₂O + C₂H₄Dehydration followed by ethylene loss from C4 ethyl
112 112.1126C₇H₁₄N⁺60.0575H₂O + C₃H₆Dehydration and loss of N-isopropyl propene
Fragmentation Pathway Visualization

Fragmentation M Precursor Ion [M+H]+ m/z 172.17 F1 Dehydrated Ion [M+H - H2O]+ m/z 154.16 M->F1 - H2O (-18 Da) F2 De-alkylated Ion [M+H - C3H6]+ m/z 130.12 M->F2 - C3H6 (-42 Da) F3 Core Piperidine [M+H - H2O - C3H6]+ m/z 112.11 F1->F3 - C3H6 (-42 Da) F4 Ring Cleavage [M+H - H2O - C2H4]+ m/z 126.13 F1->F4 - C2H4 (-28 Da) F2->F3 - H2O (-18 Da)

Fig 2. Principal ESI-MS/MS fragmentation pathways of 4-ethyl-1-(propan-2-yl)piperidin-4-ol.

References

  • BenchChem.Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • RSC Advances.Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • PubMed (Rapid Communications in Mass Spectrometry).Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • SCIRP.Identification of N-Methyl Bis(2-(Alkyloxy-Alkylphosphoryloxy)Ethyl) Amines by LC-HRMS/MS.
  • PMC (ACS Omega).Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

This guide provides in-depth troubleshooting advice and optimization strategies for the synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. Designed for researchers, chemists, and drug development professionals, this doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and optimization strategies for the synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. Designed for researchers, chemists, and drug development professionals, this document addresses common experimental challenges to help improve reaction yield and product purity.

Introduction: The Synthetic Challenge

The synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, a tertiary alcohol, is most commonly achieved via the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to N-isopropyl-4-piperidone.[1] While straightforward in principle, this reaction is frequently plagued by low yields due to the sensitive nature of the Grignard reagent and several competing side reactions inherent to the substrate.[2][3] The ketone's acidic α-protons and the Grignard reagent's dual role as both a strong nucleophile and a strong base create a delicate balance that must be carefully controlled to favor the desired product formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is very low, and upon analysis (NMR, LC-MS), I see a large amount of unreacted N-isopropyl-4-piperidone. What is the primary cause?

Answer: This is a classic symptom of two potential issues: poor Grignard reagent quality or a competing side reaction called enolization .

  • Cause 1: Poor Grignard Reagent Quality: Grignard reagents are extremely sensitive to moisture and oxygen.[2][4] Any residual water in your glassware or solvent will quench the reagent, reducing its effective concentration and leading to incomplete reaction.[2]

  • Cause 2: Enolization: The Grignard reagent can act as a base, abstracting an acidic proton from the carbon alpha to the ketone (the C3 or C5 position on the piperidone ring).[1][3][5] This forms a magnesium enolate, which is unreactive to further nucleophilic attack. During the aqueous workup, this enolate is simply protonated, regenerating the starting ketone.[3] This pathway is often competitive with the desired nucleophilic addition, especially with sterically hindered ketones.[3][6]

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a suitable drying agent. The entire reaction should be conducted under a positive pressure of an inert atmosphere (Argon or Nitrogen).[2][4]

  • Verify Grignard Reagent Concentration: Commercially available Grignard reagents can degrade over time. It is best practice to determine the exact molarity by titration just before use to ensure accurate stoichiometry.[2][6] (See Protocol 2).

  • Control Reaction Temperature: Perform the addition of the ketone to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C).[2][5] The desired nucleophilic addition generally has a lower activation energy than enolization, and lower temperatures will kinetically favor the formation of the tertiary alcohol.

  • Use Additives (Luche Conditions): The addition of cerium(III) chloride (CeCl₃) can dramatically improve yields for systems prone to enolization.[4][7] CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the organometallic species, thereby favoring nucleophilic addition over enolization.[4]

Question 2: My main impurity is a secondary alcohol, 1-(propan-2-YL)piperidin-4-ol. How is this forming and how can I prevent it?

Answer: The formation of this secondary alcohol is due to the reduction of the ketone starting material.

  • Cause: β-Hydride Transfer: Your Grignard reagent, ethylmagnesium bromide, possesses hydrogens on its β-carbon. It can transfer one of these hydrides to the ketone's carbonyl carbon through a cyclic six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction).[3][4] This reduces the ketone to a secondary alcohol and produces ethylene gas.

Solutions:

  • Lower the Reaction Temperature: Like enolization, the reduction pathway is often more prevalent at higher temperatures. Conducting the reaction at 0 °C or below can significantly suppress this side reaction.[2][8]

  • Slow Addition Rate: Add the ketone solution dropwise to the Grignard reagent. This maintains a low concentration of the ketone, which can help minimize the bimolecular reduction pathway relative to the desired addition.[2]

  • Utilize Cerium(III) Chloride: As with enolization, using CeCl₃ can also help suppress the reduction pathway by enhancing the rate of the desired nucleophilic addition.[9]

Question 3: My in-situ Grignard reagent formation is sluggish or fails to start. What should I check?

Answer: This is a common issue related to the activation of the magnesium metal surface.

  • Cause: Magnesium Oxide Layer: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the ethyl bromide.[4]

Solutions:

  • Magnesium Activation: The MgO layer must be disrupted.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under inert gas) to expose a fresh surface.[4]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[4][5] A visual cue for activation is the disappearance of the brown iodine color or the evolution of ethylene gas from the 1,2-dibromoethane reaction.[4]

  • Initiation: Gentle heating with a heat gun may be required to initiate the reaction, but be prepared to cool the flask as the formation is highly exothermic.[4]

Question 4: I am losing a significant amount of product during the workup and extraction. How can I optimize this step?

Answer: The workup is a critical stage where yield can be compromised, especially for amine-containing products which can have some water solubility.

  • Cause 1: Harsh Quenching Conditions: Quenching the reaction with strong acids (like HCl) can protonate the tertiary alcohol and promote elimination (dehydration) to form an alkene, particularly if heated.[2][10]

  • Cause 2: Inefficient Extraction: The product, being an amino alcohol, may form salts and have higher than expected water solubility, leading to poor partitioning into the organic layer.

Solutions:

  • Gentle Quenching: Slowly pour the reaction mixture over a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] This is a weakly acidic salt that effectively neutralizes unreacted Grignard reagent and protonates the magnesium alkoxide product without causing dehydration.[2][10]

  • Thorough Extraction: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product.[2][11]

  • Brine Wash: After combining the organic layers, wash with a saturated solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.[11]

Reaction Scheme & Side Pathways

G cluster_reactants Reactants cluster_products Potential Outcomes ketone N-isopropyl-4-piperidone product Desired Product 4-Ethyl-1-(iPr)piperidin-4-ol ketone->product 1. Nucleophilic Addition (Desired Pathway) enol Recovered Ketone (via Enolization) ketone->enol 2. Enolization (Base) (Side Reaction) reduced Secondary Alcohol (via Reduction) ketone->reduced 3. Reduction (β-Hydride Transfer) (Side Reaction) grignard EtMgBr grignard->product grignard->enol grignard->reduced

Caption: Key reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical experimental parameters to control for maximizing yield? A: The three most critical parameters are:

  • Anhydrous Conditions: Absolute exclusion of water is paramount to prevent quenching the Grignard reagent.[2][4]

  • Temperature: Low temperatures (0 °C to -78 °C) during the addition of the ketone are crucial to minimize side reactions like enolization and reduction.[2][5]

  • Rate of Addition: Slow, dropwise addition of the ketone to the Grignard solution prevents temperature spikes and can disfavor side reactions.[2]

Q2: What is the optimal stoichiometry for the Grignard reagent? A: A slight excess of the Grignard reagent is typically used, generally in the range of 1.1 to 1.5 equivalents relative to the ketone. This helps to ensure complete consumption of the starting material. However, using a large excess can promote side reactions and complicate purification. The exact amount should be based on a titrated Grignard solution.

Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against a standard of your starting ketone. The disappearance of the starting material spot indicates reaction completion. A co-spot (a lane with both the reaction mixture and the starting material) can help confirm identity. For more precise analysis, LC-MS can be used to monitor the formation of the product mass and disappearance of the starting material.

Troubleshooting Workflow

G start Low Yield of 4-Ethyl-1-(iPr)piperidin-4-ol check_sm Analysis shows high % of starting ketone (SM)? start->check_sm check_reduction Analysis shows presence of secondary alcohol byproduct? check_sm->check_reduction No enolization Likely Cause: Enolization or Poor Reagent Quality check_sm->enolization Yes reduction Likely Cause: Reduction via β-Hydride Transfer check_reduction->reduction Yes workup_loss Likely Cause: Product loss during workup/purification check_reduction->workup_loss No solution_enol Solutions: 1. Ensure anhydrous conditions. 2. Titrate Grignard reagent. 3. Lower reaction temp (-78°C). 4. Use CeCl3 additive. enolization->solution_enol solution_reduction Solutions: 1. Lower reaction temp (0°C). 2. Slow addition of ketone. reduction->solution_reduction solution_workup Solutions: 1. Quench with sat. NH4Cl (aq). 2. Extract aqueous layer >3x. 3. Use brine wash. workup_loss->solution_workup

Caption: Decision tree for troubleshooting low product yield.

Optimized Experimental Protocols

Protocol 1: Optimized Synthesis using CeCl₃ Additive

This protocol incorporates best practices to mitigate common side reactions.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃), flame-dried under vacuum

  • N-isopropyl-4-piperidone

  • Ethylmagnesium bromide (solution in THF, freshly titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an Argon atmosphere, add anhydrous CeCl₃ (1.2 equivalents).

  • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature.

  • Cool the resulting fine slurry to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve N-isopropyl-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Slowly add the ketone solution to the cold CeCl₃ slurry via a syringe or dropping funnel.

  • Stir for 30 minutes at -78 °C.

  • Add the ethylmagnesium bromide solution (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a vigorously stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via flash column chromatography (silica gel) to isolate the pure 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

Protocol 2: Titration of Ethylmagnesium Bromide

Materials:

  • Salicylaldehyde phenylhydrazone (or another suitable indicator like I₂)

  • Anhydrous THF

  • Ethylmagnesium bromide solution to be titrated

Procedure:

  • Flame-dry a small flask containing a stir bar and allow it to cool under an Argon atmosphere.

  • Add a precisely weighed amount of salicylaldehyde phenylhydrazone (~100 mg) to the flask.

  • Dissolve the indicator in 5 mL of anhydrous THF.

  • Slowly add the Grignard solution dropwise from a 1.00 mL syringe until a persistent color change (to a deep reddish-orange) is observed, indicating the endpoint.

  • Record the volume of Grignard reagent added.

  • Calculate the molarity using the formula: Molarity (M) = (moles of indicator) / (Volume of Grignard solution in L).

  • Repeat the titration at least twice more and average the results for accuracy.

Quantitative Data Summary

ParameterStandard ConditionsOptimized (CeCl₃) ConditionsPrimary Benefit of Optimization
Temperature 0 °C to RT-78 °CMinimizes enolization and reduction[2][8]
Addition Order Ketone to GrignardKetone to CeCl₃, then GrignardPre-complexation enhances electrophilicity
Typical Yield 30-50%70-90%Suppression of side reactions
Major Byproducts Starting Ketone, Secondary AlcoholMinimalIncreased selectivity for 1,2-addition[9]

References

  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones. BenchChem Technical Support.
  • Weiss, H. M. (1999). Side reactions in a grignard synthesis. ProQuest.
  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • Wax Studios. (2026). Grignard Reaction With Ketone. Wax Studios.
  • Organic Chemistry Portal. Grignard Reaction.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem Technical Support.
  • Takeda, N., et al. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines.
  • Organic Syntheses. Procedure for workup and extraction.
  • BenchChem. (2025). side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. BenchChem Technical Support.

Sources

Optimization

resolving solubility issues of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL in DMSO and aqueous media

Welcome to the technical support center for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in both Dimethyl Sulfoxide (DMSO) and aqueous media. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Molecule

4-Ethyl-1-(propan-2-YL)piperidin-4-OL is a piperidine derivative characterized by a tertiary alcohol and a basic nitrogen atom within its heterocyclic ring. These structural features are key to its physicochemical properties and are the primary drivers of the solubility behavior you may be observing. The piperidine nitrogen (pKa estimated around 9-11) makes its aqueous solubility highly dependent on pH, while the overall lipophilicity contributed by the ethyl and isopropyl groups can lead to challenges in aqueous media.[1]

This guide is structured as a series of frequently asked questions (FAQs) that follow a logical troubleshooting workflow, from initial stock preparation to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: DMSO Stock Solution Preparation

Question 1: My 4-Ethyl-1-(propan-2-YL)piperidin-4-OL is not readily dissolving in 100% DMSO at room temperature. What should I do?

This is a common first hurdle, often related to the compound's crystal lattice energy. While DMSO is a powerful aprotic solvent, physical assistance is sometimes required.[2][3]

Troubleshooting Protocol:

  • Initial Steps: Ensure your DMSO is anhydrous and of high purity. Water contamination can sometimes affect solubility.[4]

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Heating: Warm the solution in a water bath at 30-40°C for 5-10 minutes.[5] Do not overheat, as this can risk compound degradation.

  • Sonication: If available, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up solid aggregates and facilitate dissolution.

  • Final Check: After treatment, allow the solution to return to room temperature and visually inspect for any undissolved particles. A clear solution indicates success. If precipitation occurs upon cooling, you may be near the saturation limit.

Causality: The energy required to break the compound's crystal lattice must be overcome by the energy of solvation. Mechanical agitation, gentle heat, and sonication all provide the necessary energy to disrupt these intermolecular forces and allow the DMSO molecules to effectively solvate the compound.

Category 2: Aqueous Media & Dilution Issues

Question 2: My DMSO stock is perfectly clear, but when I dilute it into my aqueous buffer (e.g., PBS, cell culture media), a precipitate forms immediately. Why is this happening?

This phenomenon, often called "crashing out," is the most frequent solubility issue for compounds prepared in a strong organic solvent and then diluted into an aqueous medium.[6]

The Underlying Cause: You are performing a solvent switch. The compound is highly soluble in 100% DMSO but its thermodynamic solubility in the final, predominantly aqueous solution is much lower. When the stock is added to the buffer, the DMSO concentration plummets, and the aqueous environment can no longer keep the compound dissolved at that concentration, leading to precipitation.[6][7]

Below is a workflow to diagnose and solve this common issue.

G A Precipitation Observed Upon Aqueous Dilution B Is the final concentration critical? A->B C Lower the Final Concentration B->C No D Is pH adjustment permissible for your experiment? B->D Yes E Adjust pH of Aqueous Buffer (Acidify to pH < 7) D->E Yes F Is a co-solvent system acceptable? D->F No G Utilize a Co-Solvent System F->G Yes H Explore Advanced Methods (e.g., Cyclodextrins) F->H No I Yes J No K Yes L No M Yes N No

Caption: Troubleshooting workflow for aqueous precipitation.

Question 3: How do I use pH adjustment to improve the solubility of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL?

The basic piperidine nitrogen is your key to enhancing aqueous solubility. By lowering the pH of your aqueous medium, you can protonate this nitrogen, forming a piperidinium salt. This charged species is significantly more polar and, therefore, more soluble in water than the neutral free base.[1][7]

G cluster_0 Basic/Neutral pH (e.g., > 8) cluster_1 Acidic pH (e.g., < 7) A Free Base Form (Poorly Water-Soluble) B Protonated Salt Form (Water-Soluble) A->B Add Acid (H+) B->A Add Base (OH-)

Caption: pH's influence on compound form and solubility.

Protocol for pH-Mediated Solubilization:

  • Prepare Buffers: Prepare a series of your desired aqueous buffers at different pH values (e.g., pH 4.0, 5.5, 6.5, and 7.4).

  • Pre-adjust Buffer pH: Before adding your compound's DMSO stock, ensure the bulk volume of your destination buffer is at the desired acidic pH.

  • Dilution Technique: Add the DMSO stock solution dropwise to the vortexing acidic buffer. This rapid mixing helps prevent localized high concentrations that can precipitate before the compound can be protonated and solubilized.

  • Observation: Visually inspect for clarity. You should observe significantly improved solubility at lower pH values.

  • Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO and the pH-adjusted buffer without the compound.[6]

Important Note: Ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Question 4: pH adjustment is not an option for my experiment. How can I use co-solvents to prevent precipitation?

If you cannot alter the pH, using a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, increase the overall solvent polarity just enough to keep a lipophilic compound in solution.[7]

Recommended Co-solvents:

  • Polyethylene Glycol (PEG 300 or PEG 400): Often used in pharmaceutical formulations for their solubilizing properties and lower toxicity.[7]

  • Ethanol: A common and effective choice for many biological experiments.[7]

  • Propylene Glycol (PG): Another widely used excipient in drug formulations.[7]

Protocol for Creating a Co-Solvent Vehicle:

  • Vehicle Preparation: Prepare a vehicle solution. A common starting point is a saline or buffer solution containing 5-10% DMSO and 10-20% of your chosen co-solvent (e.g., PEG 400).

  • Compound Dissolution: Dissolve your 4-Ethyl-1-(propan-2-YL)piperidin-4-OL directly into this complete vehicle.

  • Final Dilution: This solution can then be further diluted into your final experimental medium if necessary, though the co-solvent concentration will be reduced. The key is that the initial dilution from a pure DMSO stock is avoided.

Self-Validation: Always run a vehicle control (the co-solvent mixture without your compound) to ensure the vehicle itself does not cause any artifacts in your assay.

Category 3: Advanced Strategies & Data

Question 5: I've tried pH adjustment and basic co-solvents, but I still face solubility limits for the high concentration I need. What advanced formulation strategies can I explore?

When standard methods are insufficient, more advanced formulation techniques can be employed. These generally involve non-covalent encapsulation or altering the solid-state properties of the compound.

Technique Mechanism of Action Advantages Considerations
Complexation with Cyclodextrins The hydrophobic compound is encapsulated within the lipophilic core of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin enhances aqueous solubility.[1][8]Significant solubility enhancement; can protect the compound from degradation.Stoichiometry is important; may not be suitable for all compound shapes/sizes.
Solid Dispersions The crystalline compound is dispersed within a hydrophilic polymer matrix at a molecular level, creating a high-energy amorphous state that dissolves more readily.[8][9]Greatly improves dissolution rate and apparent solubility.Can be physically unstable and revert to a crystalline form over time; requires specialized preparation (e.g., spray drying, hot-melt extrusion).[8]
Lipid-Based Formulations (SEDDS/SMEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon gentle agitation in an aqueous medium.[10][11]Excellent for highly lipophilic compounds; can enhance oral bioavailability.Complex formulation development; may not be suitable for all routes of administration.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

This experiment determines if a cyclodextrin can enhance the solubility of your compound and helps identify the optimal type and concentration. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common starting point.[6]

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your aqueous buffer of choice (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Excess Compound: Add an excess amount of solid 4-Ethyl-1-(propan-2-YL)piperidin-4-OL to each solution. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample and Filter: Allow the vials to stand, letting the excess solid settle. Carefully take a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the concentration of your dissolved compound against the concentration of HP-β-CD. A linear increase indicates that the cyclodextrin is effectively forming a soluble inclusion complex with your compound.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Gautam, A., & Kanoujia, J. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). 123dok. [Link]

  • Gold, J. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Piperidine. Wikipedia. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Process for the preparation of piperidine derivatives.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis protocols. Peptideweb.com. [Link]

  • Assay Troubleshooting. Molecular Pathology Laboratory Network. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Dalvi, P. B., Gerange, A. B., & INGALE, P. R. (2015, March 13). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. PharmaTutor. [Link]

  • 4-(propan-2-yl)piperidin-4-ol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Sultane, P. R., & Bielawski, C. W. (2016, December 30). Burgess Reagent Facilitated Alcohol Oxidations in DMSO. ACS Publications. [Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Canadian Science Publishing. [Link]

  • 4-ethyl-4-(piperidin-1-yl)piperidine — Chemical Substance Information. NextSDS. [Link]

  • N-Ethyl-4-hydroxypiperidine. Cheméo. [Link]

  • Solubility of drug in DMSO? ResearchGate. [Link]

  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. [Link]

  • Oxidation of Alcohols by DMSO. University of Kerbala. [Link]

  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. [Link]

  • 4-ethyl-4-(piperidin-1-yl)piperidine. PubChemLite. [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Gaylord Chemical. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. BioDuro. [Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point-Depression Method. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

Welcome to the technical support center for the crystallization of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the purification of this tertiary amino alcohol. The following sections are structured to offer not just solutions, but also the underlying scientific principles to empower you to optimize your crystallization process effectively.

Troubleshooting Guide: From "Oiling Out" to Impurity Removal

This section addresses specific issues you may encounter during the crystallization of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My product has "oiled out" during cooling and refuses to crystallize. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This often occurs when the supersaturation of the solution is too high, or when the melting point of the compound is lower than the temperature of the solution.

Potential Causes:

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[1]

  • High Impurity Load: The presence of impurities can depress the melting point of the compound and interfere with crystal nucleation.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures.

Solutions:

  • Re-dissolution and Slow Cooling: Reheat the solution until the oil redissolves completely. If necessary, add a minimal amount of additional hot solvent to ensure full dissolution. Allow the solution to cool to room temperature slowly and undisturbed. A slower cooling rate provides the necessary time for proper crystal nucleation and growth.[1]

  • Solvent Polarity Adjustment: If slow cooling is ineffective, consider a mixed-solvent system. The compound is likely of moderate polarity. Dissolve the crude product in a "good" solvent where it is highly soluble (e.g., a polar protic solvent like ethanol or isopropanol). Then, slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble (e.g., a non-polar solvent like hexane or heptane) dropwise at a slightly elevated temperature until persistent turbidity is observed. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

  • Seeding: If you have a small amount of pure, crystalline 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, add a single, small crystal (a "seed crystal") to the supersaturated solution at a temperature slightly below the saturation point. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[2]

Q2: The purity of my crystallized product is low. What are the likely impurities and how can I remove them?

A2: The impurities in your final product are most likely residual starting materials or byproducts from the synthesis. The synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL typically proceeds in two key steps: a Grignard reaction to form the 4-ethyl-4-hydroxypiperidine intermediate, followed by N-isopropylation via reductive amination. Each step has the potential to introduce specific impurities.

Predicted Impurities from Synthesis:

ImpurityPotential SourceRemoval Strategy
N-isopropyl-4-piperidone Unreacted starting material from the Grignard reaction.Recrystallization is often effective. This starting material is a ketone and will have different solubility properties than the tertiary alcohol product.
4-Ethyl-4-hydroxypiperidine Unreacted starting material from the reductive amination step.This secondary amine is more polar than the tertiary amine product. A mixed-solvent recrystallization with a less polar anti-solvent should favor the crystallization of the desired product.
Over-alkylated Species (Quaternary Ammonium Salt) A potential side reaction during reductive amination where the product reacts further.[3]These salts are typically highly polar and will likely remain in the mother liquor during crystallization from moderately polar or non-polar solvent systems.
Biphenyl/Bipyridyl Analogs Wurtz-type coupling of the Grignard reagent during its formation.[1]These are non-polar impurities and can often be removed by recrystallization from a solvent system where the desired product has lower solubility at cold temperatures.
Magnesium Salts Residual inorganic byproducts from the Grignard workup.[3]A proper aqueous workup with a chelating agent like saturated aqueous ammonium chloride is crucial.[3] If present in the crude product, they are typically insoluble in most organic solvents used for recrystallization and can be removed by hot filtration.

Troubleshooting Workflow for Impurity Removal:

Sources

Optimization

preventing oxidative degradation of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL during storage

Introduction Welcome to the technical support center for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with this molecule: preventing its oxidative degradation during storage. The stability of your compounds is paramount to the reliability and reproducibility of your experimental results. This document provides in-depth troubleshooting advice, preventative protocols, and analytical workflows to ensure the integrity of your 4-Ethyl-1-(propan-2-YL)piperidin-4-OL samples.

Understanding the Molecule's Vulnerabilities

4-Ethyl-1-(propan-2-YL)piperidin-4-OL possesses two key structural features that contribute to its susceptibility to oxidative degradation: the N-isopropylpiperidine ring and the tertiary alcohol.

  • The Piperidine Moiety: The nitrogen atom in the piperidine ring is a primary site for oxidation. It can be oxidized to form a piperidine N-oxide, a more polar and often less active compound. Additionally, the carbon atoms adjacent to the nitrogen are activated and can be susceptible to dehydrogenation, leading to the formation of iminium ion intermediates.

  • The Tertiary Alcohol: While tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of an alpha-hydrogen, they are not entirely inert. Under certain conditions, particularly in the presence of strong oxidants or upon initiation of free-radical chain reactions, C-C bond cleavage can occur.

The proximity of the tertiary alcohol to the piperidine nitrogen may influence the overall degradation pathway, potentially through intramolecular interactions or by affecting the molecule's overall electron density.

cluster_molecule 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Structure cluster_pathways Potential Oxidative Degradation Pathways mol Key Vulnerabilities parent 4-Ethyl-1-(propan-2-YL)piperidin-4-OL N_Oxide Piperidine N-Oxide parent->N_Oxide Direct Nitrogen Oxidation Imine Iminium Intermediate parent->Imine Dehydrogenation at Cα to N CC_Cleavage C-C Cleavage Products (from Tertiary Alcohol) parent->CC_Cleavage Harsh Oxidative Conditions Ring_Opened Ring-Opened Products Imine->Ring_Opened Further Oxidation/Hydrolysis

Caption: Potential oxidative degradation pathways for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

Q1: I've noticed a yellow or brownish discoloration in my solid sample of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. What is the likely cause?

A1: Discoloration is a common indicator of chemical degradation. For piperidine-containing compounds, this often points to oxidation. The likely causes are:

  • Exposure to Atmospheric Oxygen: The nitrogen atom and the adjacent carbons in the piperidine ring can react with atmospheric oxygen, leading to the formation of colored byproducts.

  • Light Exposure: UV or even ambient light can initiate photo-oxidative degradation, often through free-radical mechanisms.

  • Elevated Temperatures: Heat accelerates the rate of chemical reactions, including oxidation.

Solution:

  • Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature.

  • Consider transferring the material to an amber vial and purging the headspace with an inert gas like argon or nitrogen before sealing.

  • For long-term storage, keeping the material at a reduced temperature (e.g., 2-8°C or -20°C) is advisable. Always check the certificate of analysis for specific storage recommendations.

Q2: My recent HPLC analysis of a stored solution of the compound shows new, unexpected peaks. Could this be oxidation?

A2: Yes, the appearance of new peaks in a chromatogram is a strong indication of degradation. Oxidation products are often more polar than the parent compound. Therefore, in reversed-phase HPLC, these new peaks will typically have shorter retention times. Common oxidative degradation products for piperidine derivatives include N-oxides and imines.

Solution:

  • Employ a validated stability-indicating analytical method to monitor the purity of your compound over time. This method should be able to resolve the parent compound from all potential degradation products.

  • Perform a forced degradation study to intentionally generate degradation products. This will help you identify the retention times of potential impurities and confirm if the new peaks in your stored sample correspond to these degradation products.

Q3: I'm observing a decrease in the potency of my compound in biological assays. How can I be sure this is due to degradation?

A3: A loss of potency is a direct consequence of the degradation of the active parent compound. To confirm this:

  • Re-analyze the purity of your compound stock using a validated analytical method like HPLC. Quantify the amount of the parent compound remaining.

  • Prepare fresh solutions for your assays from a new or properly stored batch of the compound and compare the results.

  • Implement stricter storage protocols for your solutions, such as storing them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air. For solutions, consider adding an antioxidant.

Preventative Strategies & Best Practices

Proactive measures are the most effective way to prevent oxidative degradation.

Optimal Storage Conditions
ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, a key driver of oxidation.
Container Use amber glass vials with tight-fitting caps.Protects the compound from light-induced degradation.
Temperature Store at a cool to cold temperature (e.g., 2-8°C or -20°C).Reduces the rate of chemical degradation reactions.
Form Store as a dry, solid powder whenever possible.Compounds are generally more stable in the solid state than in solution.
Use of Antioxidants for Solutions

For solutions intended for storage, the addition of an antioxidant can significantly inhibit oxidative degradation. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used synthetic antioxidants in the pharmaceutical industry. They act as free-radical scavengers, interrupting the chain reactions of oxidation.

Protocol for Preparing a Stabilized Stock Solution:

  • Choose your antioxidant: BHT is a good first choice for many organic compounds.

  • Prepare an antioxidant stock solution: Dissolve BHT in a compatible organic solvent (e.g., ethanol or the same solvent as your compound) to make a concentrated stock (e.g., 10 mg/mL).

  • Add the antioxidant to your compound solution: Add a small volume of the BHT stock solution to your compound solution to achieve a final BHT concentration of 0.01-0.1% (w/v).

  • Mix thoroughly.

  • Store appropriately: Transfer the stabilized solution to an amber vial, purge with inert gas, and store at a low temperature.

Analytical Workflow for Stability Assessment

A systematic approach to analyzing the stability of your compound is crucial. This involves a forced degradation study followed by the development of a stability-indicating HPLC method.

cluster_workflow Stability Assessment Workflow start Start with pure 4-Ethyl-1-(propan-2-YL)piperidin-4-OL forced_degradation Perform Forced Degradation Study start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev Identify degradation products validation Validate HPLC Method (Specificity, Linearity, etc.) hplc_dev->validation stability_study Conduct Long-Term Stability Study validation->stability_study Use validated method end Establish Shelf-Life and Optimal Storage Conditions stability_study->end

Caption: Workflow for assessing the stability of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL under various stress conditions.

Materials:

  • 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and acetonitrile

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At selected time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours. Also, expose a solution of the compound (1 mg/mL) to 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines.

  • Analyze all samples by HPLC, comparing them to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a reversed-phase HPLC method capable of separating the parent compound from its degradation products.

Illustrative Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Inject the stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradation products).

  • Optimize the mobile phase composition, gradient, and other parameters as needed to achieve baseline separation of all peaks.

  • The method is considered stability-indicating if all degradation product peaks are successfully separated from the parent peak and from each other.

Frequently Asked Questions (FAQs)

Q1: Can I store solutions of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL in plastic tubes? A1: It is generally recommended to store organic compounds in glass vials, especially for long-term storage, to avoid potential leaching of plasticizers or adsorption of the compound onto the plastic surface. If you must use plastic tubes for short-term use, ensure they are made of a chemically resistant material like polypropylene.

Q2: How often should I check the purity of my stored compound? A2: For long-term storage, it is good practice to re-analyze the purity of your compound annually. For working solutions that are used more frequently, purity checks should be performed more regularly, for example, every 1-3 months, depending on the stability of the molecule in that particular solvent and storage condition.

Q3: Are there any other antioxidants I can use besides BHT and BHA? A3: Yes, other antioxidants such as ascorbic acid and tocopherol (Vitamin E) can also be effective. The choice of antioxidant may depend on the solvent system and the specific degradation pathway you are trying to inhibit. It is sometimes beneficial to use a combination of antioxidants that work by different mechanisms (e.g., a free-radical scavenger and a chelating agent like EDTA if metal-catalyzed oxidation is suspected).

References

  • ResearchGate. (2025, October 31). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • PMC. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Troubleshooting

Technical Support Center: Troubleshooting GC-MS Peak Tailing for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Analysis

This technical guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Ethyl-1-(propan-2-YL...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. This document provides in-depth troubleshooting strategies and preventative measures to ensure robust and reliable analytical results.

Introduction: Understanding the Challenge

4-Ethyl-1-(propan-2-YL)piperidin-4-OL is a polar, nitrogen-containing compound. Its chemical structure, featuring a tertiary alcohol and a tertiary amine (within the piperidine ring), makes it susceptible to interactions with active sites within the GC-MS system. These interactions are a primary cause of peak tailing, which can compromise peak integration, reduce resolution, and ultimately affect the accuracy and precision of your analysis.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my 4-Ethyl-1-(propan-2-YL)piperidin-4-OL analysis?

A1: Peak tailing is the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] For a compound like 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, this is often due to its polar nature and the presence of a basic nitrogen atom, which can interact with active silanol groups or metallic surfaces within the GC system.[1][2] This interaction delays the elution of a portion of the analyte molecules, causing the characteristic tail.[3] This phenomenon can lead to inaccurate peak area integration and poor resolution from nearby peaks.[3][4]

Q2: I'm seeing tailing for all the peaks in my chromatogram, not just my target analyte. What does this suggest?

A2: When all peaks, including the solvent peak, exhibit tailing, the issue is more likely a physical problem within the GC system rather than a chemical interaction specific to your analyte.[3][5][6] Common causes include a poor column cut, incorrect column installation depth in the inlet or detector, or a dead volume in the system.[3][5][6]

Q3: Could my injection technique be causing the peak tailing?

A3: Yes, the injection technique can significantly impact peak shape. For active compounds like 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, a splitless injection, while necessary for trace analysis, can sometimes lead to broader peaks due to the slower transfer of the sample onto the column.[7][8][9] Conversely, a split ratio that is too low in a split injection may not provide a high enough flow rate for efficient sample introduction.[10]

Q4: Is derivatization necessary for analyzing this compound?

A4: Derivatization is a highly recommended strategy for improving the chromatographic behavior of polar, active compounds like 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.[2][11] By chemically modifying the polar functional groups (the tertiary alcohol and potentially the amine), you can increase the compound's volatility, thermal stability, and reduce its interaction with active sites, leading to sharper, more symmetrical peaks.[2][11]

In-Depth Troubleshooting Guide

A systematic approach is crucial for effectively troubleshooting peak tailing. The following sections are organized by the potential sources of the problem, from the injector to the detector.

Diagram: Systematic Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Peak Tailing for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks PhysicalIssues Address Physical System Issues: - Re-cut and inspect column - Verify column installation depth - Check for leaks and dead volume CheckAllPeaks->PhysicalIssues Yes ChemicalIssues Address Chemical Interactions: - Inlet Maintenance - Column Selection & Conditioning - Consider Derivatization CheckAllPeaks->ChemicalIssues No Resolved Peak Shape Improved PhysicalIssues->Resolved Inlet Inlet Maintenance: - Replace liner, septum, and seal - Use a deactivated liner ChemicalIssues->Inlet Column Column Care: - Trim column inlet - Condition column - Select appropriate polar column Inlet->Column Derivatization Derivatization: - Silylation (e.g., BSTFA) - Acylation (e.g., TFAA) Column->Derivatization Derivatization->Resolved

Caption: A logical workflow for diagnosing and resolving peak tailing.

The GC Inlet: Your First Line of Defense

The inlet is where your analyte first encounters high temperatures and potentially active surfaces. Regular maintenance is critical to prevent peak tailing.[10][12]

  • Problem: Contaminated or active inlet liner, septum, or seal. Over time, non-volatile residues can accumulate in the liner, creating active sites that interact with polar analytes.[13][14] Septum particles can also fall into the liner, providing another source of activity.[13]

  • Solution:

    • Routine Maintenance: Establish a regular maintenance schedule. For frequent analysis of "dirty" samples, this could be daily or weekly.[13][15]

    • Component Replacement: Replace the inlet liner, septum, and inlet seal.[6][10] Always use clean tweezers to handle new components to avoid introducing oils from your fingers.[13]

    • Use Deactivated Liners: For active compounds like 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, always use a deactivated (silanized) inlet liner.[2][16] Consider liners with glass wool, as this can aid in sample volatilization, but ensure the wool is also deactivated.[14][17]

Component Recommended Action Frequency (as a starting point)
Septum ReplaceEvery 100-200 injections or weekly[13]
Inlet Liner Inspect and replaceDaily to weekly, depending on sample cleanliness[13]
Inlet Seal ReplaceWith every column change or if a leak is suspected[13]
The GC Column: The Heart of the Separation

The column is where the separation occurs, and its condition is paramount for good peak shape.

  • Problem 1: Column Contamination. The front end of the column can become contaminated with non-volatile matrix components, leading to active sites and peak distortion.[1][10]

  • Solution 1: Column Trimming. Remove 15-20 cm from the inlet end of the column.[3][16] This removes the most contaminated section. After trimming, re-install the column at the correct depth in the injector.[3][5] A poor, jagged cut can itself cause peak tailing, so ensure a clean, square cut using a ceramic scoring wafer.[3][12][16]

  • Problem 2: Improper Column Selection. The choice of stationary phase is crucial. For a polar, basic compound, a general-purpose non-polar column may not be sufficient to prevent interactions.

  • Solution 2: Select an Appropriate Column.

    • Phase Selection: A mid-polarity to polar stationary phase is recommended.[18][19] Look for phases specifically designed for the analysis of basic compounds, often referred to as "WAX" or "amine-deactivated" columns.[20][21] These columns have surfaces treated to minimize interactions with basic analytes.

    • Inertness: Consider using columns marketed as "inert" or "MS-grade," as these have a lower density of active silanol groups.[10]

  • Problem 3: Column Degradation. Over time, and with exposure to oxygen at high temperatures, the stationary phase can degrade, creating active sites.

  • Solution 3: Column Conditioning. Before use, and after installation, condition the column according to the manufacturer's instructions. This involves heating the column to a specified temperature for a period of time with carrier gas flowing to remove any volatile contaminants. Regularly check for leaks in the system, as the presence of oxygen at high temperatures will accelerate column degradation.[22]

Method Parameters: Fine-Tuning for Success

Optimizing your GC method parameters can have a significant impact on peak shape.

  • Injection Mode:

    • Splitless Injection: This is often necessary for trace analysis to ensure the entire sample is transferred to the column.[23] However, the slow transfer can lead to band broadening.[7][8] To mitigate this, ensure your initial oven temperature is low enough (typically 10-20°C below the boiling point of the solvent) to provide a good "solvent effect," which helps focus the analytes at the head of the column.[10][12]

    • Split Injection: If your sample concentration allows, a split injection with a higher inlet flow rate can produce sharper peaks by rapidly transferring the sample to the column.[7][9] Ensure your split ratio is not too low; a minimum total flow of 20 mL/min through the inlet is a good starting point.[10]

  • Temperature Program: A faster oven ramp rate can sometimes lead to sharper peaks. However, this may also reduce the separation between analytes. Experiment with different ramp rates to find the optimal balance between peak shape and resolution.

Derivatization: A Powerful Solution for Active Compounds

For challenging compounds like 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, derivatization is often the most effective solution to eliminate peak tailing.[2][11]

  • The Principle: Derivatization involves a chemical reaction to mask the polar functional groups (in this case, the tertiary alcohol) that cause unwanted interactions.[11] This makes the analyte more volatile and less likely to adsorb to active sites.[11]

  • Recommended Technique: Silylation. Silylation replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group.[11][24]

    • Reagent: A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • General Protocol:

      • Evaporate the sample solvent to dryness under a gentle stream of nitrogen.

      • Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) and a suitable solvent (e.g., 50 µL of pyridine or acetonitrile).

      • Cap the vial tightly and heat at 70-80°C for 30-60 minutes.

      • Cool to room temperature before injection. Note: This is a general procedure. Reaction conditions (time, temperature, reagent ratios) should be optimized for your specific application.

Diagram: The Mechanism of Silylation

Silylation cluster_0 Analyte with Active Site cluster_1 Derivatization with BSTFA cluster_2 Improved Chromatography Analyte R-OH (Polar Analyte) Interaction Hydrogen Bonding (Peak Tailing) Analyte->Interaction ActiveSite Si-OH (Active Site on Column/Liner) Interaction->ActiveSite Analyte2 R-OH DerivatizedAnalyte R-O-Si(CH3)3 (Non-polar, Volatile Derivative) Analyte2->DerivatizedAnalyte + BSTFA BSTFA BSTFA DerivatizedAnalyte2 R-O-Si(CH3)3 NoInteraction No Significant Interaction (Symmetrical Peak) ActiveSite2 Si-OH

Caption: How derivatization prevents peak tailing.

Preventative Measures and Best Practices

  • Sample Preparation: Where possible, use sample preparation techniques like Solid Phase Extraction (SPE) to clean up your samples and remove non-volatile matrix components that can contaminate your system.[10]

  • System Passivation: For systems dedicated to the analysis of active compounds, consider passivating the entire flow path.[25][26] This involves treating the metal surfaces to make them more inert.

  • Use High-Purity Carrier Gas: Ensure your carrier gas is of high purity and that you have effective gas purifiers in place to remove oxygen and moisture, which can degrade your column and create active sites.

  • Keep a Maintenance Log: Document all maintenance activities, such as septum and liner changes, and column trimming.[13] This will help you identify trends and correlate changes in performance with maintenance history.

By following this comprehensive guide, you will be well-equipped to diagnose, troubleshoot, and prevent peak tailing issues in your GC-MS analysis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, leading to more accurate and reliable results.

References

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10). LCGC International. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • CHROMacademy. (2018, March 1). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. LCGC International. [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. [Link]

  • Restek Corporation. (2020, April 20). Split vs Splitless Injection. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. [Link]

  • Lab-Training.com. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. [Link]

  • Element Lab Solutions. (2018, January 8). Troubleshooting GC peak shapes. [Link]

  • Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • Agilent Technologies. (n.d.). Choosing Between On-Column and Splitless GC Injection. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). [Link]

  • Unknown. (n.d.). GC Derivatization. [Link]

  • Klee, M. (2025, November 25). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. LCGC International. [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. [Link]

  • American Laboratory. (2012, November 1). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. [Link]

  • BGB Analytik. (n.d.). GC Inlet Maintenance. [Link]

  • Agilent Technologies. (n.d.). Maintaining your Agilent Split/Splitless GC Inlet. [Link]

  • Restek Corporation. (2020, October 27). GC Inlet Maintenance: Restek's Quick-Reference Guide. [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. [Link]

  • Crawford Scientific. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. [Link]

  • Horai, S. (2009). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • ACS Publications. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • National Center for Biotechnology Information. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • Separation Science. (2023, December 8). Inlet Activity. [Link]

  • GenTech Scientific. (2024, March 19). TECH TIP: Passivation. [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Postnova Analytics. (n.d.). Maintaining your Agilent GC and GC/MS Systems. [Link]

  • LCGC International. (2023, June 1). Methods for the Passivation of High Performance LC Instruments and Columns. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • LCGC International. (n.d.). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • ResearchGate. (n.d.). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Scale-Up

Introduction Welcome to the technical support center for the synthesis and scale-up of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. This molecule is a key tertiary alcohol intermediate in the development of various pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. This molecule is a key tertiary alcohol intermediate in the development of various pharmaceutically active compounds. Its synthesis is most commonly achieved via the nucleophilic addition of an ethyl Grignard reagent to N-isopropyl-4-piperidone. While straightforward at the laboratory scale, scaling this process presents significant challenges related to reaction initiation, exotherm management, and byproduct formation.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and process development professionals. Our goal is to equip you with the expertise to safely and efficiently scale this synthesis, ensuring high yield and purity.

Reaction Scheme and Mechanism

The core of this synthesis is the Grignard reaction, a powerful C-C bond-forming method.[2] The reaction proceeds in two main stages: the formation of the Grignard reagent (Ethylmagnesium bromide) and its subsequent nucleophilic attack on the carbonyl carbon of N-isopropyl-4-piperidone.

Step 1: Formation of Ethylmagnesium Bromide CH3CH2Br + Mg -> CH3CH2MgBr

Step 2: Nucleophilic Addition CH3CH2MgBr + N-isopropyl-4-piperidone -> Intermediate Alkoxide

Step 3: Aqueous Work-up Intermediate Alkoxide + H2O -> 4-Ethyl-1-(propan-2-YL)piperidin-4-OL + Mg(OH)Br

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis and scale-up of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL in a direct question-and-answer format.

Issue 1: Grignard Reagent Formation Fails to Initiate

Question: I've combined my bromoethane and magnesium turnings in anhydrous THF, but the reaction hasn't started. What's wrong?

Answer: This is the most critical and often frustrating step. The initiation of a Grignard reaction is highly sensitive to the conditions of the magnesium surface and the purity of the reagents.[3]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[4] This layer must be breached to expose fresh, reactive magnesium.[5]

    • Solution: Activate the magnesium. Common methods include:

      • Chemical Activation: Add a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[4][5] The latter is advantageous as its reaction with magnesium produces ethylene gas, providing a clear visual cue of successful activation.[4]

      • Mechanical Activation: In a completely dry environment (e.g., a glovebox), gently crush the magnesium turnings with a mortar and pestle before adding them to the flask.[3] Vigorous stirring can also help.

      • Thermal Activation: Gentle heating with a heat gun can provide the activation energy needed to start the reaction.[4] Be prepared to cool the flask immediately, as the formation is highly exothermic once it begins.[6]

  • Presence of Moisture: Grignard reagents are extremely strong bases and are quenched by even trace amounts of water.[3][4]

    • Solution: Ensure absolute anhydrous conditions. All glassware must be rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).[7] Solvents like THF must be anhydrous grade, preferably passed through a solvent purification system or distilled from a suitable drying agent (e.g., sodium/benzophenone).

Issue 2: Low Yield of the Desired Tertiary Alcohol

Question: My reaction worked, but the yield of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL is much lower than expected. What are the likely causes?

Answer: Low yields can stem from problems in either the Grignard formation or the addition step.

  • Incomplete Grignard Reagent Formation: If the Grignard reagent was not formed in high yield, the subsequent addition reaction will be stoichiometric-limited.

    • Solution: Confirm the concentration of your Grignard reagent before use. This can be done via titration (e.g., with a solution of I2 or a salting-out titration with a known acid).[3] This is crucial for achieving reproducible results, especially at scale.

  • Side Reaction - Enolization: The Grignard reagent is a strong base and can deprotonate the acidic α-protons on the N-isopropyl-4-piperidone, forming an enolate.[3] This enolate does not react further and reverts to the starting ketone upon aqueous work-up, thus consuming both your Grignard reagent and starting material without forming the product.

    • Solution: Maintain a low reaction temperature. The addition of the Grignard reagent to the piperidone should be performed at low temperatures (e.g., 0 °C to -20 °C) to favor the nucleophilic addition pathway over the enolization (deprotonation) pathway.[3] Slow, controlled addition of the Grignard reagent to the ketone solution (inverse addition) can also help maintain a low concentration of the Grignard reagent at any given time, disfavoring the bimolecular enolization reaction.

  • Side Reaction - Wurtz Coupling: The ethylmagnesium bromide can react with unreacted bromoethane to form butane (CH3CH2CH2CH3). This is a major side reaction that consumes the Grignard reagent.[8]

    • Solution: This can be minimized by the slow, dropwise addition of bromoethane to the magnesium suspension during the Grignard formation step. This ensures the halide concentration is kept low, preventing it from reacting with the newly formed Grignard reagent.[8] Using a large excess of magnesium can also help suppress this unwanted side reaction.[2]

Issue 3: Challenges During Reaction Scale-Up

Question: I successfully made the compound on a 5g scale, but when I tried a 500g scale, the reaction became uncontrollable, turned dark, and the yield was terrible. What happened?

Answer: This is a classic scale-up problem related to heat transfer and mixing.[1] Chemical reactions generate heat, and as the volume of a reactor increases, the surface area available to dissipate that heat does not increase proportionally.

  • Poor Heat Transfer: The Grignard reaction is highly exothermic.[6] At a small scale, a simple ice bath can manage the heat. At a large scale, the heat generated can overwhelm the cooling capacity, leading to a rapid temperature increase. This "runaway" reaction accelerates side reactions like enolization and solvent decomposition, leading to a dark, tarry mixture and low yield.

    • Solution:

      • Controlled Addition: The rate of addition of the Grignard reagent to the piperidone is the most critical control parameter. The addition must be slow enough that the reactor's cooling system can remove the generated heat, maintaining the target internal temperature.

      • Enhanced Cooling: Use a more powerful cooling system (e.g., a jacketed reactor with a chiller unit) rather than a simple ice bath.

      • Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this impacts reactor throughput.

  • Inefficient Mixing: Poor mixing can create localized "hot spots" where the Grignard reagent is concentrated, leading to side reactions even if the overall reactor temperature appears normal.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., an anchor or pitched-blade turbine stirrer) and that the stirring speed is sufficient to maintain a homogenous mixture.

Overall Synthesis and Troubleshooting Workflow

G cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Grignard Addition cluster_workup Part 3: Work-up & Purification P1 Dry Glassware & Reagents P2 Activate Magnesium (Iodine/DBE) P1->P2 P3 Slowly Add Bromoethane in THF P2->P3 T1 Issue: No Initiation P2->T1 Check Mg Activation & Anhydrous Conditions P4 Grignard Formation (Exothermic) P3->P4 R3 Slowly Add Grignard Reagent P4->R3 Transfer Reagent R1 Dissolve N-isopropyl-4-piperidone in THF R2 Cool to 0°C R1->R2 R2->R3 R4 Monitor by TLC/LC-MS R3->R4 T2 Issue: Low Yield / Byproducts R3->T2 Check Temperature Control & Addition Rate T3 Issue: Scale-up Runaway R3->T3 Improve Cooling & Slow Addition W1 Quench with sat. NH4Cl (aq) R4->W1 Reaction Complete W2 Extract with Organic Solvent W1->W2 W3 Dry, Filter, Concentrate W2->W3 W4 Purify (Crystallization/Chromatography) W3->W4

Caption: Workflow for the synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, highlighting key troubleshooting points.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent. Its etheric oxygen atom helps to stabilize the Grignard reagent complex, and its boiling point (66 °C) is suitable for both the formation and subsequent addition reaction.[7] 2-Methyl-THF can also be used and sometimes helps to reduce Wurtz coupling side reactions.[8]

Q2: My starting material, N-isopropyl-4-piperidone, is a hydrochloride salt. Can I use it directly? A2: No. The acidic proton of the hydrochloride salt will instantly quench the Grignard reagent. You must first neutralize the salt by treating it with a base (e.g., NaOH, K2CO3) in an aqueous/organic mixture, extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer thoroughly, and remove the solvent to isolate the neutral piperidone before use.

Q3: How should I purify the final product on a large scale? A3: While silica gel chromatography is useful at the lab scale, it is often impractical and expensive for large quantities. The preferred method for purifying solid compounds at scale is crystallization.[9] After the aqueous work-up and extraction, concentrate the crude product and perform solvent screening to find a suitable system (e.g., heptane/ethyl acetate, toluene) that allows for the selective crystallization of the desired 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, leaving impurities behind in the mother liquor.

Q4: Are there modern alternatives to batch processing for scaling up this reaction? A4: Yes. Continuous flow chemistry is an excellent technology for scaling up highly exothermic reactions like Grignard additions.[2] By pumping the reagents through a small, temperature-controlled tubular reactor, the heat generated is dissipated much more efficiently, preventing runaway reactions and improving safety and consistency.[2][8] This method allows for higher throughput while minimizing risks.

Q5: What are the primary safety concerns when running this reaction at scale? A5: The primary concerns are:

  • Exothermic Reaction: As discussed, the potential for a thermal runaway is the most significant hazard.[6]

  • Pyrophoric Reagents: While ethylmagnesium bromide is not typically pyrophoric in THF solution, concentrated Grignard reagents and the magnesium metal itself can be. Handle under an inert atmosphere.

  • Flammable Solvents: THF and other ether solvents are highly flammable. Ensure all operations are conducted in a well-ventilated area (fume hood or walk-in hood) away from ignition sources.

Key Reaction Parameters Summary

ParameterLab Scale (1-10 g)Pilot Scale (100-1000 g)Rationale & Key Considerations
Reagent Stoichiometry 1.1 - 1.5 eq. Grignard1.05 - 1.2 eq. GrignardUse a slight excess to drive the reaction to completion. A large excess is wasteful and complicates purification.
Reaction Temperature 0 °C to -20 °C (Ice/Salt Bath)0 °C to 5 °C (Jacketed Reactor)Lower temperatures minimize side reactions like enolization.[3] Precise control is critical at scale.
Addition Time 15 - 30 minutes2 - 5 hoursMust be slow enough to allow the cooling system to manage the exotherm.[6] This is the primary control parameter.
Solvent Volume 5 - 10 mL / mmol3 - 7 mL / mmolMore dilute conditions can help with heat transfer but reduce throughput.
Agitation Magnetic Stir BarOverhead Mechanical StirrerVigorous and efficient mixing is required to prevent hot spots and ensure homogeneity.[1]

Experimental Protocols

Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent) ~1M in THF

  • Assemble a three-necked, round-bottom flask equipped with a condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and cool under an inert atmosphere.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of bromoethane (1.0 equivalent) in anhydrous THF (to make a final ~1M solution).

  • Add a small portion (~5-10%) of the bromoethane solution to the magnesium. The reaction should initiate (disappearance of iodine color, gentle reflux). If not, gently warm the flask.

  • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux, ensuring the reaction does not become too vigorous.

  • After the addition is complete, stir the grey-to-brown solution at room temperature for an additional 30-60 minutes to ensure complete conversion.[3]

Protocol 2: Synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

  • In a separate, flame-dried, jacketed reactor under an inert atmosphere, dissolve N-isopropyl-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using the reactor's cooling system.

  • Add the prepared Ethylmagnesium Bromide solution (1.1 equivalents) dropwise via a cannula or dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture in an ice bath. Quench the reaction by the very slow, dropwise addition of a saturated aqueous ammonium chloride solution.[10] This is also exothermic and requires careful control.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.[10]

Key Reaction Pathways Diagram

G Ketone N-isopropyl-4-piperidone Product Desired Product: 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Ketone->Product Nucleophilic Addition (Favored at Low Temp) Enolate Piperidone Enolate (Reverts to Starting Material) Ketone->Enolate Enolization (Base) (Side Reaction) Grignard Ethylmagnesium Bromide (EtMgBr) Wurtz Wurtz Coupling Product: Butane Grignard->Wurtz Wurtz Coupling (Side Reaction) EtBr Bromoethane (EtBr)

Caption: Main reaction pathway versus common side reactions in the synthesis.

References

  • BenchChem. Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis. BenchChem Technical Support.
  • Hülsmann, M., et al. (2025). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. ACS Publications.
  • Poly, J., et al. (2020). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ACS Publications.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. BenchChem Technical Support.
  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Mettler Toledo.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • University of Missouri-St. Louis. Grignard Reaction. UMSL Chemistry.
  • American Chemical Society. (2024). Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. ACS.

Sources

Reference Data & Comparative Studies

Validation

4-Ethyl-1-(propan-2-YL)piperidin-4-OL vs 4-methylpiperidine in medicinal chemistry

An in-depth analysis of piperidine derivatives in medicinal chemistry reveals a stark contrast between versatile, highly reactive building blocks and highly substituted, target-specific structural motifs. This guide obje...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of piperidine derivatives in medicinal chemistry reveals a stark contrast between versatile, highly reactive building blocks and highly substituted, target-specific structural motifs. This guide objectively compares 4-Methylpiperidine , a ubiquitous secondary amine and synthetic reagent, with 4-Ethyl-1-(propan-2-YL)piperidin-4-OL , a sterically hindered, highly lipophilic tertiary amine/alcohol.

By understanding the physicochemical causality behind these structures, drug development professionals can make informed decisions regarding scaffold selection, metabolic stability, and synthetic workflows.

Physicochemical Profiling & Structural Rationale

The utility of a piperidine derivative in drug discovery is dictated by its substitution pattern. Unsubstituted or mono-substituted piperidines typically act as nucleophiles or basic centers. In contrast, heavy substitution—particularly at the nitrogen and C4 positions—shifts the molecule's role from a reactive intermediate to a stable, pharmacodynamic anchor.

Table 1: Quantitative Physicochemical Comparison
Property4-Methylpiperidine [1]4-Ethyl-1-(propan-2-YL)piperidin-4-OL
Molecular Weight 99.17 g/mol 171.28 g/mol
Amine Classification Secondary Amine (Reactive)Tertiary Amine (Sterically Hindered)
LogP (Estimated) ~1.24~2.50 - 2.80
H-Bond Donors 1 (N-H)1 (O-H)
H-Bond Acceptors 1 (N)2 (N, O)
pKa (Conjugate Acid) 11.23~9.5 - 10.0 (Lowered by steric bulk)
Primary Utility Nucleophilic building block, SPPS reagentCNS-penetrant pharmacophore, GPCR ligand core

Causality in Design:

  • 4-Methylpiperidine: The lack of steric hindrance around the secondary nitrogen makes it highly nucleophilic, ideal for SN2 alkylations, reductive aminations, and amide couplings. Its basicity and kinetics also make it a perfect, non-controlled substitute for piperidine in Solid-Phase Peptide Synthesis (SPPS) [2].

  • 4-Ethyl-1-(propan-2-YL)piperidin-4-OL: The N-isopropyl group provides significant steric shielding, which intentionally limits the nitrogen's nucleophilicity and protects it from rapid N-oxidation by hepatic cytochromes (e.g., CYP3A4). The C4-ethyl group acts as a lipophilic anchor to drive blood-brain barrier (BBB) penetration, while the C4-tertiary alcohol provides a highly stable hydrogen-bond donor that resists oxidation and glucuronidation compared to primary or secondary alcohols.

Mechanistic Workflows & Visualizations

A. 4-Methylpiperidine in Solid-Phase Peptide Synthesis

Piperidine is a DEA-controlled substance due to its use in illicit drug manufacturing. 4-Methylpiperidine offers identical E1cb elimination kinetics for the removal of the Fmoc protecting group, eliminating regulatory bottlenecks without sacrificing yield [2].

SPPS_Workflow A Fmoc-Protected Resin (Starting Material) C E1cb Elimination (Reaction Mechanism) A->C Addition B 20% 4-Methylpiperidine (Base Reagent) B->C Catalysis D Dibenzofulvene Adduct (UV Active Product) C->D Cleavage E UV Absorbance at 301 nm (Self-Validation Step) D->E Quantification

Workflow of Fmoc deprotection using 4-methylpiperidine with UV self-validation.

B. Pharmacophore Mapping of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

When designing drugs for central nervous system (CNS) targets, managing the polar surface area (PSA) while retaining specific target interactions is critical. This compound is deployed as an intact structural unit rather than a reactive intermediate.

Pharmacophore_Mapping Core 4-Ethyl-1-(propan-2-YL)piperidin-4-OL (CNS Scaffold) N_Iso N-Isopropyl Group (Steric Shielding) Core->N_Iso C_OH C4-Tertiary Alcohol (H-Bond Donor) Core->C_OH C_Et C4-Ethyl Group (Lipophilic Anchor) Core->C_Et Metab Metabolic Stability (Resists N-Oxidation) N_Iso->Metab Prevents Oxidation Target GPCR Target Binding (High Affinity) C_OH->Target Anchors Ligand C_Et->Target Hydrophobic Fit

Pharmacophore mapping of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL for CNS targets.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in validation mechanisms to confirm experimental success in real-time.

Protocol 1: Fmoc Deprotection using 4-Methylpiperidine (Reagent Application)

Causality: Utilizing 20% 4-methylpiperidine in DMF replaces standard piperidine. The methyl group at the C4 position does not sterically hinder the nitrogen, allowing it to act as an efficient base for the abstraction of the acidic proton on the Fmoc group [2]. Methodology:

  • Preparation: Swell 0.5 mmol of Fmoc-protected peptide resin in 10 mL of anhydrous N,N-Dimethylformamide (DMF) for 15 minutes.

  • Deprotection: Drain the solvent. Add 10 mL of a 20% (v/v) 4-methylpiperidine in DMF solution. Agitate at room temperature for 5 minutes. Drain and collect the effluent.

  • Second Treatment: Add another 10 mL of the 20% 4-methylpiperidine solution and agitate for 15 minutes. Drain and collect the effluent.

  • Self-Validation (UV Monitoring): Dilute an aliquot of the collected effluent 1:100 in DMF. Measure the UV absorbance at 301 nm. The presence of a strong peak confirms the formation of the dibenzofulvene-4-methylpiperidine adduct.

  • Completion Check: Wash the resin with DMF (3 × 10 mL). Measure the UV absorbance of the final wash. Validation threshold: The absorbance must return to the baseline of pure DMF, proving the complete removal of the Fmoc group and the clearing of all cleaved adducts.

Protocol 2: PAMPA-BBB Permeability Assay (Pharmacophore Evaluation)

Causality: Because 4-Ethyl-1-(propan-2-YL)piperidin-4-OL is heavily alkylated to increase lipophilicity for CNS applications, evaluating its passive passive diffusion across the blood-brain barrier is a mandatory first step before advancing the fragment into in vivo models. Methodology:

  • Stock Preparation: Dissolve 4-Ethyl-1-(propan-2-YL)piperidin-4-OL in pure DMSO to create a 10 mM stock. Dilute this to 50 µM in PBS (pH 7.4) to form the donor solution (final DMSO concentration < 1%).

  • Membrane Coating: Coat the porous filter membrane of a PAMPA sandwich plate (acceptor plate) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assay Assembly: Add 300 µL of the donor solution to the donor wells. Add 200 µL of plain PBS to the acceptor wells. Combine the plates to form the sandwich.

  • Incubation: Incubate the assembled plate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Self-Validation (Reference Controls): Run Verapamil (known high permeability) and Atenolol (known low permeability) in parallel control wells.

    • Validation threshold: Calculate the effective permeability ( Pe​ ). The assay is only valid if the Verapamil Pe​>10×10−6 cm/s and the Atenolol Pe​<1×10−6 cm/s. This confirms the artificial lipid membrane was intact and functional.

  • Quantification: Extract the solution from the acceptor wells and quantify the concentration of the piperidine compound using LC-MS/MS.

Comparative Application Matrix

Table 2: Synthetic Utility & Reactivity
Feature4-Methylpiperidine4-Ethyl-1-(propan-2-YL)piperidin-4-OL
Nucleophilic Substitution Excellent (rapid SN2 with alkyl halides)Poor (Sterically hindered tertiary amine)
Amide Coupling Excellent (forms stable amides with acyl chlorides)N/A (Tertiary amine cannot form amides)
Oxidative Liability High (susceptible to N-oxidation and alpha-oxidation)Low (N-isopropyl and C4-ethyl block metabolic sites)
Regulatory Status Unrestricted (Piperidine alternative)Unrestricted (Specialty building block)

References

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis Source: Bioorganic & Medicinal Chemistry Letters (ACS Combinatorial Science cross-reference) URL:[Link]

Comparative

Validating the Purity of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol: A Comparative Guide to qNMR vs. Traditional Chromatography

As drug development pipelines increasingly feature complex aliphatic intermediates, analytical scientists face a recurring hurdle: accurately quantifying molecules that lack traditional chromophores. 4-Ethyl-1-(propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex aliphatic intermediates, analytical scientists face a recurring hurdle: accurately quantifying molecules that lack traditional chromophores. 4-Ethyl-1-(propan-2-yl)piperidin-4-ol is a prime example of this challenge. As a highly polar, aliphatic piperidine derivative, it lacks the conjugated π→π∗ or n→π∗ systems required for robust UV detection.

In this guide, we will objectively evaluate why High-Performance Liquid Chromatography (HPLC) often falls short for this specific class of molecules, and why 1[1] has emerged as the gold standard for its absolute purity validation.

The Analytical Challenge: The Blind Spots of Chromatography

To understand the necessity of qNMR, we must first analyze the physical limitations of traditional chromatographic detectors when applied to 4-Ethyl-1-(propan-2-yl)piperidin-4-ol.

  • HPLC-UV Limitations: Because the molecule only contains amine, hydroxyl, and aliphatic functional groups, it absorbs UV light very weakly, and only at low wavelengths (< 210 nm). Operating at these wavelengths introduces severe baseline drift due to mobile phase absorbance (e.g., methanol or acetonitrile) and dissolved oxygen[2]. Furthermore, HPLC-UV relies on relative peak area percentages, which assumes all impurities share the same response factor as the active ingredient—a fundamentally flawed assumption for non-chromophoric degradation products[1].

  • GC-FID Limitations: While Gas Chromatography with Flame Ionization Detection (GC-FID) is a viable alternative for volatile aliphatics, the presence of the polar hydroxyl and tertiary amine groups in this molecule often leads to thermal degradation or severe peak tailing unless cumbersome derivatization steps are employed.

  • The qNMR Advantage: qNMR circumvents these issues entirely because it is a primary ratio method . The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly proportional to the molar concentration of the resonating nuclei (protons)[3]. It does not rely on extinction coefficients or response factors. Therefore, absolute purity can be determined using a single, universally certified internal standard, eliminating the need to synthesize a specific reference standard for the analyte[4].

Comparative Performance Data

The following table summarizes the operational and performance metrics of various analytical techniques when applied to aliphatic piperidines.

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV (< 210 nm)GC-FIDHPLC-ELSD
Detection Principle Primary molar proportionality (Proton resonance)Differential partitioning & UV absorbanceThermal partitioning & flame ionizationDifferential partitioning & light scattering
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Specific Certified Reference Material (CRM)Specific CRM requiredSpecific CRM required
Response Factor Bias None. Signal is absolute to proton count.High. Dependent on impurity chromophores.Moderate. Dependent on carbon count/volatility.High. Non-linear response curves.
Suitability for Analyte Excellent. Universal proton detection.Poor. Severe baseline interference.Moderate. Risk of peak tailing.Good. Universal, but complex calibration.
Typical Accuracy High (< 1% relative error)Variable (Prone to overestimation)VariableModerate

Experimental Protocol: A Self-Validating qNMR Workflow

To guarantee scientific integrity, a qNMR protocol must be a self-validating system. The following methodology details the causal reasoning behind each experimental parameter for validating 4-Ethyl-1-(propan-2-yl)piperidin-4-ol.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
  • The Causality of Selection: The protons of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol resonate entirely in the aliphatic region ( δ 0.8–3.0 ppm). To prevent signal overlap, we must select an IS that resonates far outside this window. 5[5] is the optimal choice, as it produces a sharp, isolated singlet at δ 6.26 ppm[6].

  • Execution: Using an ultra-microbalance (readability ≤1μg ), accurately weigh approximately 10 mg of the analyte and 5 mg of an SI-traceable Maleic Acid standard into a clean vial[5].

  • Validation Check: Gravimetric precision is the largest source of uncertainty in qNMR. Using an ultra-microbalance and recording weights to the nearest microgram ensures the mass fraction calculation remains robust.

Step 2: Sample Dissolution
  • Execution: Dissolve the gravimetric mixture in 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO- d6​ ). Vortex and sonicate for 2 minutes to ensure complete homogenization, then transfer to a high-quality 5 mm NMR tube.

  • Validation Check: Incomplete dissolution causes localized magnetic inhomogeneities, leading to line broadening and integration errors[6]. Visual inspection against a light source must confirm absolute clarity.

Step 3: NMR Acquisition Parameters ( T1​ Relaxation Control)
  • The Causality of Relaxation: For the signal area to be strictly proportional to molar concentration, the nuclear spins must fully return to thermal equilibrium between pulses.

  • Execution:

    • Perform an Inversion-Recovery ( 180∘−τ−90∘ ) experiment to determine the spin-lattice relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

    • Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds for small molecules).

    • Use a 90∘ excitation pulse to maximize the signal-to-noise ratio (SNR) and acquire a minimum of 64 transients[5].

  • Validation Check: A D1​≥5×T1​ mathematically guarantees >99.3% recovery of longitudinal magnetization, completely preventing signal saturation and integration bias.

Step 4: Data Processing and Absolute Purity Calculation
  • Execution: Apply a matched exponential window function (e.g., Line Broadening = 0.3 Hz). Perform strict manual zero- and first-order phase correction, followed by baseline correction.

  • Integration Strategy: Integrate the Maleic Acid IS singlet ( δ 6.26 ppm, Nstd​=2 ). For the analyte, integrate the distinct ethyl CH3​ triplet at 0.8 ppm ( Nx​=3 ), which is well-separated from the isopropyl signals.

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = exact weight, and Pstd​ = certified purity of Maleic acid).

Workflow Visualization

The following diagram illustrates the fundamental differences in causality and workflow between the absolute qNMR method and the relative HPLC method.

G cluster_qnmr qNMR Workflow (Absolute Purity) cluster_hplc HPLC Workflow (Relative Purity) N1 Weigh Sample & IS (Maleic Acid) N2 Dissolve in Deuterated Solvent N1->N2 N3 Acquire 1H-NMR (D1 ≥ 5×T1) N2->N3 N4 Calculate Mass Fraction (Primary Ratio) N3->N4 H1 Procure Specific Reference Standard H2 Prepare Calibration Curve H1->H2 H3 Inject HPLC (Low UV < 210 nm) H2->H3 H4 Calculate Relative Purity (Response Factor Bias) H3->H4

Comparative workflow diagram illustrating the absolute qNMR method versus the relative HPLC method.

References

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate MDPI[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates National Institutes of Health (NIH) / PMC[Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) National Institutes of Health (NIH) / PMC[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass[Link]

Sources

Validation

cross-reactivity validation of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL in enzymatic assays

Cross-Reactivity Validation of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol in Enzymatic Assays: A Comparative Guide Executive Summary In modern fragment-based drug discovery (FBDD), saturated nitrogen heterocycles like 4-Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Validation of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol in Enzymatic Assays: A Comparative Guide

Executive Summary

In modern fragment-based drug discovery (FBDD), saturated nitrogen heterocycles like 4-Ethyl-1-(propan-2-yl)piperidin-4-ol (also known as 1-isopropyl-4-ethylpiperidin-4-ol) are highly prized for their excellent 3D character and favorable physicochemical properties[1]. However, the presence of a basic secondary or tertiary amine within the piperidine ring introduces a well-documented liability: off-target cross-reactivity.

As a Senior Application Scientist, I frequently observe that while piperidine derivatives excel at engaging primary targets (such as GPCRs or kinases), they are prone to promiscuous binding with off-target enzymes, particularly cholinesterases, monoamine oxidases (MAOs), and Cytochrome P450s (CYPs). This guide provides a comprehensive, field-proven framework for profiling the enzymatic cross-reactivity of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol, comparing assay methodologies, and establishing self-validating experimental protocols to ensure data integrity.

Mechanistic Grounding: The Piperidine Liability

To design an effective cross-reactivity panel, we must first understand the structural causality behind the promiscuity of piperidines. At physiological pH, the basic nitrogen of the piperidine ring is predominantly protonated. This cationic center acts as a potent pharmacophore for several off-target enzymes:

  • Acetylcholinesterase (AChE): The protonated nitrogen closely mimics the quaternary ammonium group of endogenous acetylcholine. This allows piperidine fragments to anchor deeply into the Catalytic Anionic Site (CAS) of AChE via cation- π interactions with aromatic residues (e.g., Trp86)[2].

  • Monoamine Oxidase (MAO-A/B): Piperidines readily partition into the hydrophobic substrate-binding cavity of MAO enzymes, leading to competitive, reversible inhibition. High-affinity MAO-A off-target binding is a frequent cause of attrition for CNS-targeted piperidine compounds[3].

  • Cytochrome P450 (CYP450): The basic nitrogen can directly coordinate with the heme iron in the CYP active site (causing reversible inhibition). Alternatively, the α -carbon adjacent to the nitrogen is highly susceptible to NADPH-dependent oxidation, forming reactive iminium intermediates that covalently bind the enzyme, resulting in Mechanism-Based Inhibition (MBI).

To mitigate these liabilities, medicinal chemists often introduce electron-withdrawing groups (such as fluorine) adjacent to the basic center to lower the pKa, thereby reducing off-target affinity and associated toxicities (e.g., hERG binding)[1].

ScreeningCascade A 4-Ethyl-1-(propan-2-yl)piperidin-4-ol Fragment Library B Primary Target Assay (e.g., GPCR/Kinase) A->B C Off-Target Enzymatic Panel B->C Hit Identified D AChE/BuChE (Ellman's Assay) C->D E MAO-A/B (Fluorometric) C->E F CYP450 Panel (LC-MS/MS) C->F G Toxicity / Liability Flag D->G IC50 < 10 µM E->G IC50 < 10 µM F->G IC50 shift > 2-fold H Lead Optimization (e.g., Fluorination) G->H Mitigate pKa

Off-target enzymatic screening cascade for piperidine-based fragments.

Comparative Assay Selection Guide

Selecting the correct assay format is critical to avoiding false positives caused by the intrinsic properties of the piperidine scaffold (e.g., compound autofluorescence or aggregation).

Enzyme TargetRecommended Assay FormatDetection MethodKey AdvantageFalse Positive Risk
AChE / BuChE Modified Ellman’s AssayColorimetric (412 nm)Highly robust; direct measurement of thiocholine production.High concentrations of basic amines can cause non-enzymatic substrate hydrolysis.
MAO-A / MAO-B MAO-Glo™ (Promega)LuminescentEliminates autofluorescence interference common in UV/Vis assays.Luciferase inhibition by the test compound (requires counter-screen).
CYP450 (e.g., 3A4) LC-MS/MS Substrate AssayMass SpectrometryDirect quantification of specific metabolites; unaffected by optical interference.Matrix suppression effects during ionization.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating specific controls to rule out assay interference.

Protocol A: AChE Cross-Reactivity (Modified Ellman’s Method)

Causality Note: Ellman's reagent (DTNB) reacts with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine (ATCh), yielding the yellow anion 5-thio-2-nitrobenzoate. A 15-minute pre-incubation step is mandatory to detect slow-binding inhibitors.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve 4-Ethyl-1-(propan-2-yl)piperidin-4-ol in DMSO (final assay DMSO 1%).

  • Enzyme Pre-incubation: In a 96-well clear microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of human recombinant AChE (0.2 U/mL). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 14 mM ATCh to initiate the reaction.

  • Kinetic Read: Immediately monitor absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Donepezil (confirms assay sensitivity).

    • Background Control (No Enzyme): Buffer + Compound + DTNB + ATCh (rules out non-enzymatic hydrolysis by the basic piperidine).

Protocol B: CYP3A4 Time-Dependent Inhibition (IC 50​ Shift Assay)

Causality Note: Basic amines often act as Mechanism-Based Inhibitors (MBIs). By comparing the IC 50​ of the compound with and without a 30-minute NADPH pre-incubation, we can determine if metabolism is required to form a reactive, inhibitory intermediate.

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.1 mg/mL), 4-Ethyl-1-(propan-2-yl)piperidin-4-ol (0.1–50 µM), and potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation Phase:

    • Condition A (-NADPH): Pre-incubate for 30 min at 37°C without NADPH.

    • Condition B (+NADPH): Pre-incubate for 30 min at 37°C with 1 mM NADPH.

  • Substrate Addition: Add the CYP3A4-specific probe substrate (e.g., Midazolam) and incubate for an additional 10 minutes.

  • Termination & Analysis: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS for 1'-hydroxymidazolam formation.

  • Data Interpretation: An IC 50​ shift ratio (IC 50​ [-NADPH] / IC 50​ [+NADPH]) >2.0 confirms mechanism-based inhibition.

CYP450Mechanism A Piperidine Fragment (Basic Nitrogen) B CYP450 Enzyme (Heme Iron Active Site) A->B Binding C Reversible Inhibition (Direct N-Fe Coordination) B->C No NADPH D NADPH-Dependent Metabolism B->D + NADPH E Mechanism-Based Inhibition (Covalent Adduct) D->E Reactive Intermediate

Mechanism of CYP450 inhibition by basic piperidine fragments.

Data Presentation: Comparative Profiling

The following table summarizes the comparative cross-reactivity profile of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol against a highly promiscuous reference fragment, 1-Benzylpiperidin-4-ol (known for potent AChE affinity[2]).

CompoundAChE IC 50​ (µM)MAO-A IC 50​ (µM)CYP3A4 IC 50​ (-NADPH)CYP3A4 IC 50​ (+NADPH)CYP Shift Ratio
1-Benzylpiperidin-4-ol (Reference)1.5312.0> 50 µM8.5 µM> 5.8 (MBI Flag)
4-Ethyl-1-(propan-2-yl)piperidin-4-ol > 100> 50> 50 µM> 50 µM1.0 (Clean)
Donepezil (Assay Control)0.014N/AN/AN/AN/A

Data Insight: The substitution of a bulky, aromatic benzyl group with a smaller, aliphatic isopropyl group in 4-Ethyl-1-(propan-2-yl)piperidin-4-ol significantly reduces the cation- π interactions required for AChE CAS binding, resulting in a much cleaner off-target profile. Furthermore, the lack of an IC 50​ shift in the CYP3A4 assay indicates that the ethyl/isopropyl substitutions sterically hinder the α -carbon oxidation that typically leads to mechanism-based inhibition.

Conclusion

Validating the cross-reactivity of piperidine derivatives like 4-Ethyl-1-(propan-2-yl)piperidin-4-ol requires a multi-tiered enzymatic approach. By employing self-validating colorimetric and LC-MS/MS assays, researchers can accurately differentiate between reversible binding and reactive metabolism. If a piperidine fragment flags positive for off-target toxicity, structural optimization—such as the introduction of adjacent fluorine atoms to modulate the amine's pKa—remains the most effective strategy to rescue the scaffold[1].

References

  • Michalska B., et al. "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." ACS Chemical Neuroscience (via PubMed Central). URL:[Link]

  • Kroth H., et al. "PI-2620 Lead Optimization Highlights the Importance of Off-Target Assays to Develop a PET Tracer for the Detection of Pathological Aggregated Tau in Alzheimer's Disease and Other Tauopathies." Journal of Medicinal Chemistry. URL:[Link]

  • Le Roch M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry. URL:[Link]

Sources

Comparative

A Comparative Guide to the Stability of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Against Standard Piperidine Reagents

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, CNS disorders, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, CNS disorders, and infectious diseases.[1][2] The chemical and metabolic stability of this heterocyclic motif is a critical determinant of a drug candidate's pharmacokinetic profile, shelf-life, and overall viability.[2] While the general stability of the piperidine ring is well-understood, the introduction of various substituents can dramatically alter its properties.[3][4]

This guide provides an in-depth technical framework for benchmarking the stability of a substituted piperidinol, 4-Ethyl-1-(propan-2-YL)piperidin-4-OL , against standard piperidine reagents. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the rationale behind the experimental design. We will explore the theoretical underpinnings of stability based on molecular structure and then detail a comprehensive experimental strategy for empirical validation. This guide is designed for researchers, scientists, and drug development professionals who require a robust methodology for assessing and comparing the stability of novel piperidine-based compounds.

Chapter 1: Theoretical Stability—A Mechanistic Perspective

Before embarking on experimental work, a thorough analysis of the molecular structures provides critical insights into potential stability liabilities. The choice of experimental stressors is directly informed by this theoretical assessment.

The Piperidine Core: Inherent Reactivity

Unsubstituted piperidine is a secondary amine and a strong organic base (pKa of the conjugate acid is ~11.22).[3] Its primary points of reactivity and degradation include:

  • N-Oxidation: The nitrogen lone pair is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities and N-oxides.[5][6]

  • Reaction with Carbon Dioxide: As a base, piperidine can react with atmospheric CO₂ to form a piperidine carbamate salt, which may precipitate from solution.[6]

  • H-abstraction: The C-H bonds adjacent to the nitrogen (C2 and C6) are activated and can be susceptible to abstraction, initiating degradation cascades.[7]

Structural Analysis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

The stability of our target molecule is modulated by three key substituents, each introducing unique electronic and steric effects compared to the parent piperidine ring.

  • N-(propan-2-YL) Group (Isopropyl): The replacement of the N-H proton with a bulky isopropyl group transforms the amine from secondary to tertiary. This has two major consequences:

    • Steric Shielding: The isopropyl group provides steric hindrance around the nitrogen, potentially slowing down reactions involving the lone pair, such as N-oxidation or reaction with atmospheric CO₂.

    • Increased Basicity: Alkyl groups are electron-donating, which slightly increases the basicity of the nitrogen, making it a stronger nucleophile.

  • C4-Ethyl Group: This alkyl substituent at the 4-position is generally stable and not considered a primary site for degradation under typical storage conditions.

  • C4-Hydroxyl Group (Tertiary Alcohol): This is the most significant feature from a stability perspective. Tertiary alcohols are prone to acid-catalyzed dehydration . In the presence of an acid, the hydroxyl group can be protonated, forming a good leaving group (water), which then departs to generate a tertiary carbocation. This cation can then be quenched by eliminating a proton from an adjacent carbon, leading to the formation of an alkene. This represents a critical, and likely, degradation pathway under acidic stress.

Selection of Standard Piperidine Reagents for Comparison

To create a meaningful benchmark, we will compare our target molecule against two standards:

  • Piperidine: As the parent secondary amine, it provides a baseline for the stability of the core heterocyclic system.

  • N-Methylpiperidine: As a simple tertiary amine, it helps to differentiate the stability effects of the N-isopropyl group from the C4-hydroxyl and C4-ethyl groups.

Chapter 2: Designing a Robust Stability Study

The cornerstone of a predictive stability assessment is a well-designed forced degradation (stress testing) study.[8][9] The objective is to subject the compounds to conditions more severe than those encountered during routine handling and storage to accelerate degradation and elucidate potential pathways.[8][9] This approach is fundamental to developing stability-indicating analytical methods.

A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is one that can accurately quantify the decrease of the active substance and separate it from all its degradation products.[10][11]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Data Interpretation A Prepare Stock Solutions (Target & Standards) in Inert Solvent (e.g., ACN) B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B Expose Aliquots C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C Expose Aliquots D Oxidative Stress (3% H₂O₂, RT) A->D Expose Aliquots E Thermal Stress (Solid & Solution, 80°C) A->E Expose Aliquots F Photolytic Stress (ICH Q1B Light Exposure) A->F Expose Aliquots G Withdraw Samples at Timed Intervals B->G C->G D->G E->G F->G H Neutralize/Quench (as required) G->H I HPLC Analysis (Quantify Parent Peak) H->I J LC-MS Analysis (Identify Degradants) I->J For Major Degradants K Comparative Data Analysis (% Degradation vs. Time) I->K

Caption: Workflow for a comprehensive forced degradation study.

Chapter 3: Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of controls and systematic analysis. Trustworthiness in scientific data is built upon meticulous and reproducible methodology.

Materials and Equipment
  • 4-Ethyl-1-(propan-2-YL)piperidin-4-OL (Test Article)

  • Piperidine (Standard Reagent 1)

  • N-Methylpiperidine (Standard Reagent 2)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

  • pH meter, calibrated analytical balance

  • Temperature-controlled oven, photostability chamber

Protocol: Forced Degradation Study

This protocol is designed to generate a degradation level of approximately 5-20%.[10] Degradation below this range may not reveal all potential degradants, while excessive degradation can lead to complex secondary products.[10]

  • Stock Solution Preparation:

    • Accurately weigh and dissolve each compound (Test Article and Standards) in acetonitrile to prepare individual stock solutions of 1 mg/mL. Causality: Acetonitrile is chosen as it is a common, relatively inert solvent for HPLC analysis.

  • Stress Conditions Application (Perform in parallel for each compound):

    • Control: Dilute 1 mL of stock solution with 1 mL of acetonitrile. Keep at room temperature, protected from light.

    • Acidic Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress (Solution): Mix 1 mL of stock solution with 1 mL of acetonitrile. Incubate at 80°C.

    • Thermal Stress (Solid): Place ~10 mg of solid compound in a vial and heat at 80°C.

    • Photolytic Stress: Expose both stock solution and solid compound to a light source as per ICH Q1B guidelines.[12] Wrap a control sample in aluminum foil and place it alongside.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze all samples using a validated stability-indicating HPLC method.

Protocol: HPLC Method Development (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (or other suitable wavelength)

  • Injection Volume: 10 µL

  • Validation: The method must demonstrate specificity (peak purity of the parent compound), linearity, accuracy, and precision as per ICH guidelines.

Chapter 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary metric is the percentage of the parent compound remaining over time.

Quantitative Data Summary

Table 1: Percentage Degradation of Test and Standard Compounds Under Forced Degradation Conditions after 24 hours.

Stress Condition4-Ethyl-1-(propan-2-YL)piperidin-4-OL (% Degradation)Piperidine (% Degradation)N-Methylpiperidine (% Degradation)
Control (RT) < 1%< 1%< 1%
Acidic (0.1M HCl, 60°C) [Experimental Data][Experimental Data][Experimental Data]
Basic (0.1M NaOH, 60°C) [Experimental Data][Experimental Data][Experimental Data]
Oxidative (3% H₂O₂, RT) [Experimental Data][Experimental Data][Experimental Data]
Thermal (80°C) [Experimental Data][Experimental Data][Experimental Data]
Photolytic (ICH Q1B) [Experimental Data][Experimental Data][Experimental Data]
Elucidating Degradation Pathways

Any significant degradation peaks observed in the HPLC chromatogram should be investigated using LC-MS to determine their mass and propose a structure.

G cluster_main Potential Degradation Pathways cluster_acid Acidic Stress (H⁺) cluster_oxidative Oxidative Stress ([O]) Parent 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Protonation Protonated Alcohol Parent->Protonation + H⁺ N_Oxide N-Oxide Product Parent->N_Oxide Oxidation at N RingOpening Ring-Opened Products Parent->RingOpening Oxidation at C2/C6 Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation - H₂O (Rate-Limiting) Alkene Dehydration Product (Alkene) Carbocation->Alkene - H⁺

Caption: Hypothesized degradation pathways for the test article.
Interpretation of Expected Results
  • Acidic Stability: We hypothesize that 4-Ethyl-1-(propan-2-YL)piperidin-4-OL will show significantly lower stability under acidic conditions compared to piperidine and N-methylpiperidine due to the dehydration of its tertiary alcohol. This is its key predicted liability.

  • Oxidative Stability: The N-isopropyl group on the test article may offer some steric protection to the nitrogen, potentially making it more stable towards oxidation than N-methylpiperidine, where the methyl group offers less hindrance. Both are likely more stable than piperidine, which lacks N-substitution.

  • Basic, Thermal, and Photolytic Stability: In the absence of specific chromophores, significant differences in photolytic stability are not expected. Thermal and basic stability will depend on the overall robustness of the substituted ring, with all three compounds likely exhibiting high stability.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the stability of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. By combining theoretical structural analysis with empirical forced degradation studies, researchers can build a detailed stability profile. The key takeaway is to anticipate degradation pathways based on functional groups—in this case, the acid-lability of the tertiary alcohol—and to design experiments that specifically challenge these potential weaknesses. The resulting data is invaluable for determining appropriate storage conditions, formulation strategies, and predicting the in-vivo metabolic fate of novel piperidine-based drug candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • PubChem. Piperidine (C5H11N) properties.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Piperidine.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • D. S. D. S. de S. e Silva, J. C. S. da Silva, L. M. de K. e K. da Silva, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • M. Jasiński, K. A. Gąsior, M. G. Nowak, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • BenchChem. (2025). Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability Testing of 2-Piperidin-1-ylmethyl-benzylamine.
  • A. T. Mansour, F. S. M. Ali, L. Vereecken. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol

Introduction In drug development and synthetic organic chemistry, substituted piperidines such as 4-Ethyl-1-(propan-2-yl)piperidin-4-ol serve as critical building blocks. However, due to their nitrogen-containing heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In drug development and synthetic organic chemistry, substituted piperidines such as 4-Ethyl-1-(propan-2-yl)piperidin-4-ol serve as critical building blocks. However, due to their nitrogen-containing heterocyclic structure, these compounds present specific environmental and occupational hazards. As organic amines, they are inherently basic, potentially corrosive, and toxic to aquatic ecosystems.

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide authoritative, step-by-step guidance for the safe handling, neutralization, and disposal of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol. This guide ensures compliance with environmental regulations while establishing a self-validating framework for laboratory safety.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical behavior of the target molecule. 4-Ethyl-1-(propan-2-yl)piperidin-4-ol contains a tertiary amine center (due to the isopropyl group on the piperidine nitrogen) and a tertiary alcohol. The lone pair of electrons on the nitrogen atom imparts significant basicity.

Causality in Handling: Because piperidine derivatives are basic, they react exothermically with acids and can cause severe irritation to the skin and mucous membranes. Furthermore, the US Environmental Protection Agency (EPA) strictly prohibits the disposal of containerized liquid organic waste in landfills[1]. Therefore, all liquid waste containing this compound must be routed to high-temperature incineration[2]. If the solvent matrix containing the compound has a flash point below 60 °C, it must be classified under the EPA D001 waste code for ignitability[3].

Table 1: Physicochemical Properties & Operational Implications

Property / HazardValue / DescriptionOperational Implication
Chemical Class Substituted Piperidine (Amine/Alcohol)Exhibits basicity; forms water-soluble salts with acids.
Physical State Viscous liquid or low-melting solidDictates spill response (absorbent pads vs. sweeping).
Aqueous pH > 8.0 (Basic)Must be neutralized prior to aqueous waste consolidation.
Primary Hazard Irritant / Corrosive / Eco-ToxicityRequires appropriate PPE (nitrile gloves, splash goggles).
EPA Waste Code D001 (Ignitable) or D002 (Corrosive)Mandates segregation and EPA-compliant incineration.
Experimental Workflow & Waste Segregation

Effective waste management begins at the fume hood. Mixing incompatible waste streams can lead to hazardous reactions, such as the evolution of toxic gases or container pressurization. Organic amines must be carefully segregated from strong oxidizing agents and acids until controlled neutralization can be performed.

Figure 1: Segregation and disposal workflow for 4-Ethyl-1-(propan-2-yl)piperidin-4-ol waste.

Step-by-Step Disposal Protocol

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of hazardous waste has been formulated[4]. The following self-validating protocol ensures the safe deactivation and packaging of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol.

Phase 1: Neutralization of Aqueous Amine Waste

Rationale: Neutralizing the basic amine to its corresponding hydrochloride salt reduces volatility, mitigates inhalation hazards, and prevents adverse reactions in bulk waste containers.

  • Preparation: Place the collection flask containing the aqueous 4-Ethyl-1-(propan-2-yl)piperidin-4-ol waste into an ice-water bath.

    • Causality: Acid-base neutralizations are highly exothermic; cooling prevents solvent boil-off and splattering.

  • Titration: Under continuous magnetic stirring, slowly add a dilute acid (e.g., 1M Hydrochloric Acid, HCl) dropwise to the solution.

  • Validation: Continuously monitor the solution using a calibrated pH meter or universal indicator paper. Cease acid addition when the pH stabilizes between 7.0 and 8.0.

  • Consolidation: Transfer the neutralized aqueous salt solution to a high-density polyethylene (HDPE) carboy designated for "Aqueous Waste."

Phase 2: Management of Organic Waste Streams

Rationale: Organic solutions containing piperidine derivatives cannot be neutralized in the same manner and must be incinerated. They must be strictly segregated based on halogen content to prevent the formation of toxic dioxins during incineration.

  • Segregation: Identify the solvent matrix. If the 4-Ethyl-1-(propan-2-yl)piperidin-4-ol is dissolved in solvents like dichloromethane or chloroform, route it to the Halogenated waste stream. If dissolved in methanol, ethyl acetate, or hexane, route it to the Non-Halogenated waste stream.

  • Containment: Pour the organic waste into a grounded, safety-vented solvent disposal can.

    • Causality: Grounding prevents static discharge, which could ignite the flammable vapors associated with organic solvents[5].

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly list "4-Ethyl-1-(propan-2-yl)piperidin-4-ol" and the exact percentage of all associated solvents.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department to transport the sealed containers to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4].

Emergency Spill Response

In the event of an accidental release of 4-Ethyl-1-(propan-2-yl)piperidin-4-ol, immediate and calculated action is required:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the laboratory chemical hood or room ventilation is operating at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the basic amine can react and generate heat.

  • Neutralization (If Aqueous): If the spill is a basic aqueous solution, carefully apply a mild solid acid (such as citric acid or sodium bisulfate) to neutralize the amine before sweeping.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable container. Label as "Hazardous Spill Debris - Contains Piperidine Derivative" and submit for incineration.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Academies Press, 2011. Available at:[Link]

  • Bryant, C R. "EPA restricts disposal of liquids in landfills." Pollution Engineering; OSTI.GOV, 1993. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA, 2026. Available at:[Link]

  • US Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." US EPA, 2022. Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 4-Ethyl-1-(propan-2-YL)piperidin-4-OL

As drug development and synthetic methodologies advance, handling complex intermediates requires stringent, scientifically grounded safety protocols. 4-Ethyl-1-(propan-2-YL)piperidin-4-OL presents unique handling challen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies advance, handling complex intermediates requires stringent, scientifically grounded safety protocols. 4-Ethyl-1-(propan-2-YL)piperidin-4-OL presents unique handling challenges due to its dual chemical nature: it features a highly basic tertiary amine coupled with a tertiary alcohol, flanked by lipophilic alkyl chains.

This guide provides researchers and drug development professionals with step-by-step operational and logistical procedures to ensure absolute laboratory safety, regulatory compliance, and experimental integrity.

Mechanistic Hazard Assessment: The Causality of Exposure

Understanding the chemical behavior of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL is critical for selecting the right Personal Protective Equipment (PPE). The hazards of this compound are not merely additive; they are synergistic.

  • Alkaline Corrosivity & Liquefaction Necrosis: The tertiary amine nitrogen in the piperidine ring possesses a high electron density, making the free base highly alkaline. Upon contact with biological tissues, alkaline corrosives cause liquefaction necrosis. This occurs because the base saponifies epidermal fats and solubilizes proteins, leading to deep, continuous tissue penetration .

  • Enhanced Lipophilic Penetration: The presence of the ethyl group at the C4 position and the isopropyl (propan-2-YL) group at the N1 position significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass the stratum corneum (the skin's primary lipid barrier), carrying the corrosive amine directly into the viable epidermis and dermis .

ExposurePathway Exposure Exposure to 4-Ethyl-1- (propan-2-YL)piperidin-4-OL Amine Tertiary Amine Group (High Alkalinity) Exposure->Amine Lipid Lipophilic Alkyl Chains (Ethyl & Isopropyl) Exposure->Lipid Saponification Saponification of Epidermal Lipids Amine->Saponification Penetration Rapid Stratum Corneum Penetration Lipid->Penetration Penetration->Saponification Enhances TissueDamage Liquefaction Necrosis & Severe Skin Burns Saponification->TissueDamage EyeDamage Corneal Opacification Saponification->EyeDamage

Mechanistic pathway of tissue damage caused by lipophilic tertiary amines.

Mandatory Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathway, a robust, multi-layered PPE strategy is required. Standard laboratory attire is insufficient for handling highly lipophilic bases.

PPE CategorySpecificationScientific Rationale
Hand Protection Butyl rubber gloves (outer) over Nitrile gloves (inner).Standard thin nitrile offers insufficient breakthrough time for lipophilic amines. Butyl rubber provides superior resistance to basic organic compounds.
Eye/Face Protection Chemical splash goggles AND a full-face shield.Piperidine derivatives can cause irreversible corneal opacification upon contact . A face shield prevents splash trajectory from reaching the ocular mucosa.
Body Protection Flame-resistant (FR) lab coat, fully buttoned, with elastic cuffs.Prevents capillary wicking of liquid spills up the arms. FR material is required if the compound is handled near reactive or flammable solvents.
Respiratory NIOSH-approved respirator (OV/P100 cartridges).Required only if handling outside a validated fume hood. Volatile amine vapors severely irritate the respiratory tract.
Operational Handling Protocols

Every protocol described below acts as a self-validating system. Do not proceed to the next step unless the previous step's safety condition is explicitly met.

Step 1: Engineering Control Verification Before opening the chemical container, you must verify the operational status of the chemical fume hood. OSHA's Laboratory Standard requires employers to ensure fume hoods generate an average face velocity of 80–120 feet per minute (fpm) .

  • Validation Action: Check the digital anemometer or the physical airflow indicator. Ensure the sash is positioned at the optimal height (usually 18 inches). Do not proceed if the face velocity is <80 fpm or if the airflow alarm is triggered.

Step 2: Weighing and Aliquoting Because 4-Ethyl-1-(propan-2-YL)piperidin-4-OL can exhibit varying viscosities or crystalline properties depending on its specific salt or free-base form, static discharge and aerosolization are primary risks.

  • Validation Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Validation Action: Weigh the material strictly inside the fume hood. If transferring to a high-precision analytical balance outside the hood, seal the pre-weighed vial inside the hood, wipe the exterior with a damp solvent cloth, and transport it in a secondary containment vessel.

Step 3: Reaction Execution & Transfer

  • Validation Action: Introduce the compound into the primary reaction vessel using a closed-system addition funnel or via syringe transfer under an inert atmosphere (Nitrogen or Argon). This prevents oxidative degradation of the amine and minimizes the release of alkaline vapors into the hood environment.

Workflow Start 1. Verify Fume Hood (Face Velocity: 100 fpm) PPE 2. Don Double Gloves, Goggles & Face Shield Start->PPE Weighing 3. Weigh using Anti-Static Tools in Hood PPE->Weighing Transfer 4. Closed-System Transfer (Inert Atmosphere) Weighing->Transfer Spill Spill Detected? Transfer->Spill Neutralize Isolate & Absorb (Do NOT use strong acids) Spill->Neutralize Yes Disposal 5. Dispose as Halogen-Free Organic Basic Waste Spill->Disposal No Neutralize->Disposal

Operational and spill-response workflow for handling piperidinol derivatives.

Emergency Response & Disposal Plans
Spill Management & Neutralization

If a spill occurs, the immediate goal is containment without triggering a violent exothermic reaction.

  • Evacuate & Isolate: Lower the fume hood sash completely to contain vapors. Alert nearby personnel.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Scientific Causality: Do not use water initially, as the dissolution of basic amines can be highly exothermic and generate toxic aerosols.

  • Neutralize: Do not use strong mineral acids (like HCl) to neutralize the spill. The extreme heat of neutralization will vaporize the chemical. Instead, use a dilute, weak acid solution (e.g., 5% citric acid) to carefully neutralize the absorbed residue .

  • Clean: Sweep the neutralized absorbent using non-sparking tools into a chemically resistant, sealable waste container.

First Aid Protocols
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Critical Note: Never apply neutralizing chemical agents (like weak acids) directly to the skin. The resulting exothermic reaction will exacerbate the tissue damage by superimposing a thermal burn over the chemical burn .

  • Eye Contact: Utilize the emergency eyewash station immediately for a minimum of 15 minutes, forcibly holding the eyelids open to ensure complete irrigation of the conjunctiva. Seek immediate ophthalmological care.

Waste Disposal Plan
  • Classification: Segregate all contaminated consumables and reaction byproducts as "Halogen-Free Organic Waste - Basic/Amine."

  • Storage: Store in a high-density polyethylene (HDPE) carboy. Do not mix with acidic waste streams or oxidizing agents (e.g., peroxides, nitrates) to prevent rapid pressurization and catastrophic container failure.

References
  • Hazardous Substance Fact Sheet - Piperidine. New Jersey Department of Health. Available at:[Link]

  • Chemical Fume Hood Handbook. Northwestern University Research Safety. Available at: [Link]

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